Daidzein-4'-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIENOOOOPYEDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Analysis of Daidzein-4'-Glucoside in Soy Extracts
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant scientific interest for their potential health benefits. Daidzein (B1669772), a major soy isoflavone (B191592), exists primarily in its glycosidic forms, attached to a sugar molecule. While daidzein-7-O-glucoside (daidzin) is the most abundant, other isomers such as daidzein-4'-glucoside (B13415167) are also present and contribute to the overall phytochemical profile of soy. The deglycosylation to the aglycone, daidzein, is a critical step for bioavailability and subsequent metabolic activity. This technical guide provides a comprehensive overview of the methodologies used to discover, extract, purify, and characterize this compound from soy extracts. It details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Soy Isoflavones
Soybeans (Glycine max) are a unique dietary source of isoflavones, a subclass of flavonoids possessing a structural similarity to estrogen that allows them to interact with estrogen receptors.[1] The primary isoflavones in soy are genistein, daidzein, and glycitein. In raw soy products, these compounds predominantly exist as β-glucosides, where a glucose molecule is attached via a glycosidic bond.[2] For daidzein, the most common conjugate is daidzin (B1669773) (daidzein-7-O-glucoside). However, glucosylation can also occur at the 4'-hydroxyl group, forming this compound.
The discovery and characterization of these glucosides are pivotal, as the glycosidic form influences solubility, stability, and bioavailability.[3][4][5] For the body to absorb and utilize these compounds, intestinal enzymes, specifically β-glucosidases, must first hydrolyze the sugar moiety to release the biologically active aglycone, daidzein.[4][6][7] This guide focuses on the technical procedures for isolating and identifying this compound, leveraging established methods for isoflavone analysis.
Extraction and Isolation Protocols
The initial step in studying daidzein glucosides involves their efficient extraction from the complex soy matrix. The choice of solvent and method is critical for maximizing yield and preserving the integrity of the compounds.
Experimental Workflow for Extraction and Purification
The general procedure involves defatting the soy material, followed by solvent extraction, and then purification using chromatographic techniques to isolate the specific glucoside.
References
- 1. Review of the factors affecting bioavailability of soy isoflavones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Deglycosylation and Lipophilization of Soy Glycosides into Value-Added Compounds for Food and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Pathway of Isoflavone Glucoside Biosynthesis in Legumes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of isoflavone (B191592) glucosides in legumes, a class of compounds of significant interest for their potential applications in human health and drug development. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, presenting quantitative data in a structured format and offering detailed experimental protocols for the study of this vital metabolic pathway.
Introduction
Isoflavones are a class of polyphenolic compounds predominantly produced by members of the Fabaceae (legume) family. They play crucial roles in plant defense and symbiotic nitrogen fixation.[1] In humans, isoflavones are recognized as phytoestrogens and have been investigated for their potential benefits in mitigating a range of health issues, including menopausal symptoms, osteoporosis, cardiovascular disease, and certain types of cancer. The glycosylated forms of isoflavones, primarily as glucosides and their malonylated derivatives, are the most abundant forms found in legume tissues. Understanding the biosynthetic pathway of these compounds is paramount for their targeted production, extraction, and therapeutic application.
The Core Biosynthesis Pathway
The biosynthesis of isoflavone glucosides originates from the general phenylpropanoid pathway, branching off at the level of flavanones. The pathway can be broadly divided into three stages: 1) the synthesis of the flavanone (B1672756) precursors, 2) the formation of the isoflavone skeleton, and 3) the subsequent glycosylation and acylation reactions.
Phenylpropanoid and Flavonoid Precursor Formation
The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by Chalcone (B49325) Synthase (CHS) , often in conjunction with Chalcone Reductase (CHR) , to form chalcones such as naringenin (B18129) chalcone and isoliquiritigenin.[2] These chalcones are then cyclized by Chalcone Isomerase (CHI) to produce the flavanone precursors, naringenin and liquiritigenin.[3]
The Isoflavone Branch: Formation of Aglycones
The commitment to isoflavone biosynthesis is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[4] IFS mediates an aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[5] This unstable intermediate is then dehydrated, either spontaneously or by the action of 2-Hydroxyisoflavanone Dehydratase (HID) , to yield the core isoflavone aglycones, primarily daidzein (B1669772) and genistein.[5]
Glycosylation and Malonylation: The Final Steps
The isoflavone aglycones are subsequently modified by glycosylation, a crucial step that enhances their solubility and facilitates their storage in plant vacuoles. UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of the isoflavone, forming isoflavone 7-O-glucosides such as daidzin (B1669773) and genistin.[6] These glucosides can be further acylated, most commonly with a malonyl group, by malonyl-CoA:isoflavone 7-O-glucoside-6''-O-malonyltransferase (IF7MaT) , to produce isoflavone 7-O-(6''-O-malonyl)-glucosides.[7]
Quantitative Data
A comprehensive understanding of the isoflavone glucoside biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative information gathered from the literature.
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Chalcone Isomerase (CHI) | Glycine max | 2',4',4-Trihydroxychalcone | - | 183.3 | [3] |
| 2-Hydroxyisoflavanone Dehydratase (HID) | Glycine max | 2,7,4'-Trihydroxyisoflavanone | 140 | 1.1 | |
| UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max | Genistein | 3.6 | 0.74 | [6] |
| UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max | UDP-glucose | 190 | 0.74 | [6] |
| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Glycitin | 13.11 | - | [7] |
| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Genistin | 23.04 | - | [7] |
| Isoflavone Malonyltransferase (GmIMaT1) | Glycine max | Daidzin | 36.28 | - | [7] |
| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Glycitin | 12.94 | - | [7] |
| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Genistin | 26.67 | - | [7] |
| Isoflavone Malonyltransferase (GmIMaT3) | Glycine max | Daidzin | 30.12 | - | [7] |
Isoflavone Glucoside Concentrations in Soybean Seeds
| Isoflavone Form | Concentration Range (µg/g dry weight) | Tissue | Reference |
| Daidzin | 187 - 897 | Seeds and Sprouts | [4] |
| Genistin | 2.971 - 232.1 | Seeds and Sprouts | [8] |
| Malonyldaidzin (B1664189) | Varies with processing | Soymilk | [9] |
| Malonylgenistin | Varies with processing | Soymilk | [9] |
| Total Daidzin (daidzin + malonyldaidzin + acetyldaidzin + daidzein) | 187 - 897 | Seeds and Sprouts | [4] |
| Total Genistin (genistin + malonylgenistin + acetylgenistin + genistein) | Varies | Seeds and Sprouts | [4] |
| Total Glycitin (glycitin + malonylglycitin + acetylglycitin + glycitein) | Varies | Seeds and Sprouts | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of isoflavone glucoside biosynthesis.
Protocol 1: Extraction and Quantification of Isoflavone Glucosides by HPLC
Objective: To extract and quantify isoflavone glucosides from legume tissues.
Materials:
-
Legume tissue (e.g., soybean seeds, leaves)
-
Liquid nitrogen
-
Centrifuge
-
HPLC system with a C18 column and UV or DAD detector
-
Isoflavone standards (daidzin, genistin, malonyldaidzin, malonylgenistin, etc.)
Procedure:
-
Freeze the legume tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Incubate the mixture at 60°C for 2 hours, with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 500 µL) of 80% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered extract onto a C18 HPLC column.
-
Elute the isoflavones using a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). A typical gradient might be: 10-50% acetonitrile over 30 minutes.
-
Detect the isoflavones at a wavelength of 260 nm.
-
Prepare a standard curve for each isoflavone glucoside of interest using authentic standards.
-
Quantify the isoflavone glucosides in the samples by comparing their peak areas to the standard curves.
Protocol 2: In Vitro Enzyme Assay for Chalcone Isomerase (CHI)
Objective: To determine the enzymatic activity of Chalcone Isomerase.
Materials:
-
Purified recombinant CHI enzyme or crude protein extract
-
Naringenin chalcone (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and the purified CHI enzyme or crude protein extract.
-
Initiate the reaction by adding the substrate, naringenin chalcone, to a final concentration of 50-100 µM.
-
Immediately monitor the decrease in absorbance at 395 nm, which corresponds to the conversion of the chalcone to the flavanone.
-
The initial rate of the reaction can be used to calculate the enzyme activity.
-
A control reaction without the enzyme should be run to account for any spontaneous cyclization of the chalcone.
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression levels of genes involved in isoflavone biosynthesis.
Materials:
-
Legume tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
Gene-specific primers for target genes (e.g., CHS, CHI, IFS, IF7GT) and a reference gene (e.g., actin or ubiquitin)
-
SYBR Green or other fluorescent qPCR master mix
Procedure:
-
Harvest legume tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reactions in a 96-well plate, with each reaction containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
The following diagrams illustrate the isoflavone glucoside biosynthesis pathway and a typical experimental workflow.
Caption: The core biosynthesis pathway of isoflavone glucosides in legumes.
Caption: A typical experimental workflow for isoflavone glucoside analysis.
Conclusion
The biosynthesis of isoflavone glucosides is a complex and highly regulated metabolic pathway in legumes. This guide has provided a comprehensive overview of the core enzymatic steps, presented available quantitative data, and detailed key experimental protocols for researchers in the field. A thorough understanding of this pathway is essential for the metabolic engineering of plants to enhance the production of these valuable compounds and for the development of novel therapeutic agents. Further research, particularly in elucidating the kinetic properties of all enzymes in the pathway, will be crucial for advancing our ability to harness the full potential of isoflavone glucosides.
References
- 1. japsonline.com [japsonline.com]
- 2. agilent.com [agilent.com]
- 3. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isoflavone Malonyltransferases GmIMaT1 and GmIMaT3 Differently Modify Isoflavone Glucosides in Soybean (Glycine max) under Various Stresses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein-4'-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein-4'-glucoside, a naturally occurring isoflavone (B191592) glycoside, is a prominent bioactive compound found in various legumes, most notably soybeans (Glycine max). As the glycosylated form of daidzein (B1669772), it plays a crucial role in the dietary intake and subsequent metabolic fate of this well-studied phytoestrogen. This technical guide provides an in-depth overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development. Upon ingestion, this compound can be hydrolyzed by gut microbiota to its aglycone form, daidzein, which is then absorbed and exerts various biological effects.
Chemical Structure and Properties
This compound is structurally characterized by an isoflavone core (daidzein) linked to a glucose molecule at the 4'-position via an O-glycosidic bond. This glycosylation significantly increases the water solubility and stability of the molecule compared to its aglycone form, daidzein.
Chemical Structure of this compound:
Daidzin (B1669773).svg/200px-Daidzin.svg.png"/>
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
| CAS Number | 58970-69-7 | [1][2] |
| Molecular Formula | C21H20O9 | [1][2] |
| Molecular Weight | 416.40 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695).[3] Sparingly soluble in aqueous buffers. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values | Reference |
| 1H NMR (DMSO-d6, 600 MHz) δ (ppm) | Signals corresponding to the isoflavone and glucose moieties. | [4][5] |
| 13C NMR | Signals corresponding to the isoflavone and glucose moieties. | [6] |
Biological Activities and Signaling Pathways
This compound and its metabolite daidzein exhibit a range of biological activities, primarily attributed to their structural similarity to estrogen, allowing them to interact with estrogen receptors (ERs).[2] Their effects are complex, demonstrating both estrogenic and anti-estrogenic properties depending on the tissue type and the endogenous estrogen levels.[7]
Anti-Inflammatory Effects
Daidzein and its glucoside have demonstrated significant anti-inflammatory properties.[8] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting ERK and p38.[8]
Estrogenic and Anti-Estrogenic Activity
Daidzein acts as a selective estrogen receptor modulator (SERM). It exhibits a higher binding affinity for estrogen receptor β (ERβ) compared to ERα.[7] This differential binding contributes to its tissue-specific effects. In conditions of low estrogen, such as menopause, daidzein can exert weak estrogenic effects, potentially alleviating some symptoms.[2] Conversely, in the presence of high levels of endogenous estrogens, it can act as an antagonist, competing with estradiol (B170435) for receptor binding and potentially reducing the risk of hormone-dependent cancers.[7]
Pharmacokinetics
Upon oral administration, this compound is poorly absorbed in its intact form. The majority is hydrolyzed by intestinal β-glucosidases of the gut microbiota to its aglycone, daidzein, which is then absorbed.[1] Studies have shown that the glucoside form may have greater bioavailability than the aglycone form when ingested in an isolated state.[1] After absorption, daidzein undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation.[3] The major metabolites found in plasma are daidzein glucuronides and sulfates.[3] The elimination half-life of daidzein is approximately 4.7 to 5.7 hours.[9] A portion of daidzein can be further metabolized by specific gut bacteria into more potent metabolites like equol, although this conversion is subject to significant inter-individual variability.[2]
Experimental Protocols
Extraction and Isolation of this compound from Soybeans
A common method for the extraction of isoflavones from soy involves solvent extraction followed by purification.
Protocol:
-
Defatting: Soybean powder is first defatted using a non-polar solvent like hexane (B92381) to remove lipids that can interfere with the extraction process.[10]
-
Extraction: The defatted soy powder is then extracted with an aqueous ethanol solution (e.g., 70% ethanol).[10] This step can be optimized for time and temperature to maximize yield.[11]
-
Solvent Partitioning: The ethanol is removed from the extract by evaporation. The resulting aqueous solution is then partitioned against a solvent such as ethyl acetate (B1210297) to selectively extract the isoflavones.[10]
-
Purification: The ethyl acetate extract can be further purified using techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification of this compound and its metabolites in various matrices.[3]
Protocol:
-
Sample Preparation: Plasma or urine samples containing daidzein metabolites are often subjected to solid-phase extraction (SPE) for cleanup and concentration.[3] For food samples, an extraction protocol as described above is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[3][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[3][11]
-
Flow Rate: A typical flow rate is around 0.6-1.5 mL/min.[3][11]
-
Detection: UV detection is set at the maximum absorbance wavelength of the isoflavones, which is around 250-262 nm.[3] A diode-array detector (DAD) can be used for spectral confirmation.[3]
-
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of pure this compound.
Conclusion
This compound is a key dietary isoflavone with significant potential for impacting human health. Its biological activities, mediated primarily through its aglycone daidzein, are of considerable interest in the fields of nutrition, pharmacology, and drug development. A thorough understanding of its chemical properties, metabolic fate, and mechanisms of action is essential for harnessing its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this promising natural compound.
References
- 1. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003312) [hmdb.ca]
- 5. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 8. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jppres.com [jppres.com]
- 12. mdpi.com [mdpi.com]
biological activity of Daidzein-4'-glucoside vs daidzein
An In-depth Technical Guide on the Comparative Biological Activity of Daidzein (B1669772) and Daidzein-4'-glucoside
Executive Summary
Daidzein and its glycoside conjugate, this compound (also known as daidzin), are prominent isoflavones found predominantly in soybeans and other leguminous plants. As phytoestrogens, their structural similarity to endogenous estrogens allows them to interact with estrogen receptors and modulate a variety of physiological processes. While often studied together, their biological activities are not interchangeable. The primary difference lies in their bioavailability and metabolic activation. This compound requires hydrolysis by intestinal microflora to release the aglycone, daidzein, which is the primary form absorbed into circulation and responsible for most of the systemic biological effects. This guide provides a detailed comparative analysis of the biological activities of daidzein and this compound, focusing on their bioavailability, estrogenic, anti-inflammatory, antioxidant, and anticancer properties. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to support researchers, scientists, and drug development professionals.
Bioavailability and Metabolism: The Conversion of a Precursor
The biological effects of this compound are intrinsically linked to its conversion to daidzein. In their natural state in plants, isoflavones exist mainly as glycosides (e.g., daidzin).[1]
Upon ingestion, this compound is not readily absorbed. It travels to the small intestine where it is hydrolyzed by β-glucosidases from intestinal microflora, cleaving the glucose moiety to release the aglycone, daidzein.[1][2] This aglycone form is then absorbed. The time to reach peak plasma concentration (tmax) for glucosides is therefore delayed compared to the direct ingestion of aglycones.[2] Interestingly, some studies suggest that the glucoside form (daidzin) may have greater systemic bioavailability, leading to higher plasma concentrations of daidzein compared to ingesting the aglycone directly.[3]
Once absorbed, daidzein undergoes extensive phase II metabolism in the liver, where it is conjugated with glucuronic acid and sulfate.[4] It can also be further metabolized by gut bacteria into other compounds, most notably equol (B1671563) and O-desmethylangolensin (O-DMA), which themselves possess significant biological activity.[5][6]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for daidzein following oral administration of its aglycone and glucoside forms.
| Parameter | Daidzein (Aglycone) | This compound (Daidzin) | Reference |
| Cmax | Higher | Lower (but leads to 3-6x greater daidzein Cmax) | [3][7] |
| tmax | ~5.2 - 6.6 hours | ~9.0 - 9.3 hours | [2] |
| AUC | Lower | Leads to 3-6x greater daidzein AUC | [3] |
| Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. |
Metabolic Pathway Visualization
Comparative Biological Activities
The deglycosylation step is critical, as the aglycone form, daidzein, is generally considered the more biologically active molecule in in vitro assays.
Estrogenic and Anti-Estrogenic Activity
Daidzein is classified as a phytoestrogen and can bind to estrogen receptors (ER), specifically ERα and ERβ, though with a preference for ERβ.[5][8] This interaction allows it to exert both weak estrogenic and anti-estrogenic effects depending on the tissue and the local concentration of endogenous estrogens.[5][8] this compound and other glucuronides are considered weakly estrogenic.[9] The estrogenic activity of daidzein is significantly weaker than that of 17β-estradiol.[10]
| Compound | Target | Activity Metric | Value | Reference |
| Daidzein | Estrogen Receptor | IC50 (Binding Assay) | 4.00 µM | [10] |
| Genistein (B1671435) | Estrogen Receptor | IC50 (Binding Assay) | 0.22 µM | [10] |
| 17β-estradiol | Estrogen Receptor | IC50 (Binding Assay) | 1.09 nM | [10] |
Anticancer Activity
Daidzein has demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[8][11] In contrast, its glucoside form, daidzin, shows little to no effect on cancer cell growth.[12] This highlights the necessity of hydrolysis for this biological activity.
Daidzein's effect can be biphasic; low concentrations may stimulate the growth of estrogen-sensitive cells like MCF-7, while higher concentrations are inhibitory.[13][14]
| Cell Line | Compound | Activity Metric | Value | Reference |
| MCF-7 (Breast Cancer) | Daidzein | IC50 | ~33.23 - 50 µM | [13][15] |
| MDA-MB-231 (Breast Cancer) | Daidzein | IC50 | ~25.36 µM | [13] |
| LNCaP (Prostate Cancer) | Daidzein | Proliferation Inhibition | Significant at 10-50 µM | [16] |
| DU145 (Prostate Cancer) | Daidzein | Proliferation Inhibition | Significant at 10-50 µM | [16] |
| 143B (Osteosarcoma) | Daidzein | IC50 (48h) | 71.3 µM | [11] |
| U2OS (Osteosarcoma) | Daidzein | IC50 (48h) | 85.5 µM | [11] |
| Various Breast Cancer Lines | Daidzin | IC50 | >100 µg/mL | [12] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5x103 cells per well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of daidzein (e.g., 0, 25, 50, 100 µM) for specific time periods (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bcerp.org [bcerp.org]
- 6. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 9. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. researchgate.net [researchgate.net]
Enzymatic Synthesis of Daidzein-4'-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein (B1669772), a prominent isoflavone (B191592) found in soybeans and other legumes, has garnered significant scientific interest due to its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. However, its low water solubility and bioavailability can limit its therapeutic applications. Glycosylation, the enzymatic attachment of a sugar moiety, is a key strategy to enhance the physicochemical properties and biological activity of natural products like daidzein. The addition of a glucose molecule at the 4'-hydroxyl position to form Daidzein-4'-glucoside can improve its solubility and modulate its pharmacokinetic profile. This technical guide provides an in-depth overview of the initial enzymatic synthesis of this compound, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in this field.
Core Enzymatic Strategies
The enzymatic synthesis of this compound can be primarily achieved through three main approaches:
-
Whole-Cell Biotransformation: This method utilizes intact microbial cells containing the necessary enzymes to convert daidzein into its glucoside derivative. It offers the advantage of not requiring enzyme purification.
-
UDP-Glucosyltransferases (UGTs): These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of an acceptor molecule like daidzein. UGTs are known for their high specificity and efficiency.
-
β-Glucosidase-Catalyzed Reverse Hydrolysis: Under specific reaction conditions, β-glucosidases can catalyze the reverse reaction of hydrolysis, transferring a glucose molecule from a donor to an acceptor. This method provides an alternative to UGTs.
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes the quantitative data available for different enzymatic approaches for the synthesis of daidzein glucosides. Note that specific data for this compound is limited, and some data from analogous reactions are included for comparative purposes.
| Enzymatic Method | Enzyme/Microorganism | Substrate(s) | Key Reaction Conditions | Product(s) | Yield (%) | Reference |
| Whole-Cell Biotransformation | Lactobacillus delbrueckii | Daidzein, Glucose | 30°C, 5 days | Daidzein-4'-O-β-D-glucoside, Daidzein-7-O-β-D-glucoside | 5% (for each) | [1] |
| UDP-Glucosyltransferase | Recombinant PlUGT2 from Pueraria lobata | Daidzein, UDP-glucose | Not specified | Daidzein-4'-O-glucoside, Daidzein-7-O-glucoside, Daidzein-4',7-O-diglucoside | Not specified | [2] |
| β-Glucosidase (Reverse Hydrolysis) | β-Glucosidase from sweet almond | Daidzein, D-galactose | pH 7, 72 h, 110 AU of enzyme | Daidzein-4'-β-galactoside, Daidzein-7-β-galactoside | Not specified | [3] |
Experimental Protocols
Whole-Cell Biotransformation using Lactobacillus delbrueckii
This protocol is adapted from the synthesis of daidzein glucosides as described in the literature[1].
a. Materials:
-
Lactobacillus delbrueckii cells
-
Culture medium for L. delbrueckii
-
Daidzein
-
Glucose
-
Sterile conical flasks
-
Rotary shaker
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
b. Methodology:
-
Cell Culture and Harvest: Cultivate Lactobacillus delbrueckii in an appropriate culture medium at 30°C. Harvest the cells by centrifugation.
-
Biotransformation Reaction: In a sterile conical flask, suspend the harvested L. delbrueckii cells in fresh culture medium. Add daidzein as the substrate and glucose as the glucose donor.
-
Incubation: Incubate the reaction mixture on a rotary shaker at 30°C for 5 days.
-
Extraction: After incubation, terminate the reaction and extract the products from the culture medium using a suitable organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracted products by HPLC to identify and quantify the formation of this compound.
UDP-Glucosyltransferase (UGT)-Catalyzed Synthesis
The following is a general protocol for the enzymatic synthesis using a UGT. Specific parameters may need to be optimized based on the specific UGT used.
a. Materials:
-
Purified UDP-Glucosyltransferase (UGT) with activity towards daidzein
-
Daidzein
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH)
-
Reaction tubes
-
Incubator
-
HPLC system for analysis
b. Methodology:
-
Reaction Setup: In a reaction tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of daidzein (dissolved in a suitable solvent like DMSO), and UDP-glucose.
-
Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme to the mixture.
-
Incubation: Incubate the reaction at an optimal temperature for a specific duration. These parameters need to be determined empirically for the chosen enzyme.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching solvent like methanol (B129727) or by heat inactivation.
-
Analysis: Analyze the reaction mixture using HPLC to determine the conversion of daidzein and the yield of this compound.
β-Glucosidase-Catalyzed Reverse Hydrolysis
This protocol is based on the synthesis of daidzein galactosides and can be adapted for glucosylation[3].
a. Materials:
-
β-Glucosidase (e.g., from sweet almond)
-
Daidzein
-
D-glucose
-
Buffer solution (e.g., pH 7)
-
Organic solvent (e.g., di-isopropyl ether)
-
Reflux apparatus
-
HPLC system for analysis
b. Methodology:
-
Reaction Setup: In a reflux apparatus, dissolve daidzein and a molar excess of D-glucose in a suitable organic solvent containing a buffer solution.
-
Enzyme Addition: Add β-glucosidase to the reaction mixture. The amount of enzyme (in activity units, AU) should be optimized.
-
Incubation: Heat the reaction mixture under reflux for a specified period (e.g., 72 hours).
-
Work-up: After the reaction, evaporate the solvent and denature the enzyme by heating. Dissolve the residue in water and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product using techniques like preparative HPLC and confirm its identity and purity using HPLC and spectroscopic methods (NMR, MS).
Mandatory Visualizations
General Enzymatic Synthesis of this compound
Caption: General workflow of the enzymatic synthesis of this compound.
Whole-Cell Biotransformation Workflow
Caption: Experimental workflow for whole-cell biotransformation of daidzein.
Conclusion
The enzymatic synthesis of this compound presents a promising avenue for enhancing the therapeutic potential of this important isoflavone. While whole-cell biotransformation, UGT-catalyzed reactions, and β-glucosidase-mediated reverse hydrolysis have all been demonstrated as viable strategies, further optimization is required to improve reaction yields and develop scalable processes. This guide provides a foundational understanding of the available methods and detailed protocols to assist researchers in initiating and advancing their work in this area. Future research should focus on the discovery and engineering of novel enzymes with higher efficiency and regioselectivity for the production of this compound.
References
- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Screening of Daidzein-4'-glucoside for Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of Daidzein-4'-glucoside for its antioxidant properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the potential mechanistic pathways involved.
Introduction to this compound and its Antioxidant Potential
Daidzein (B1669772), an isoflavone (B191592) predominantly found in soybeans and other legumes, is known for its potential health benefits, including antioxidant effects. It exists in nature primarily in its glycosidic form, Daidzin (daidzein-7-O-glucoside), and other glucosides like this compound. While the aglycone daidzein has been the subject of numerous studies, its glycosides are also of significant interest due to their bioavailability and potential to be hydrolyzed to the active aglycone in the body.
The antioxidant activity of isoflavones is a key area of research, as oxidative stress is implicated in a wide range of chronic diseases. This guide focuses on the preliminary in vitro screening of this compound to evaluate its direct radical scavenging capabilities and its potential to modulate cellular antioxidant defense mechanisms.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing it with its aglycone, daidzein, and other relevant compounds where possible.
Table 1: Radical Scavenging Activity of Daidzein-4'-O-β-D-glucoside and Related Compounds
| Compound | Assay | IC50 (mM) | Source |
| Daidzein-4'-O-β-D-glucoside | DPPH Radical Scavenging | >1.0 | [1] |
| Daidzein-4'-O-β-D-glucoside | Superoxide (B77818) Radical Scavenging | 0.89 | [1] |
| Daidzein | DPPH Radical Scavenging | 2.292 | [2] |
| Daidzein | Superoxide Radical Scavenging | 0.149 | [2] |
IC50: The concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Note: Direct comparative studies of this compound and daidzein in the same assay system are limited. The data presented for daidzein is from a different study and is provided for contextual comparison. It is generally observed that isoflavone glycosides exhibit weaker in vitro radical scavenging activity compared to their corresponding aglycones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of antioxidant screening results. The following sections describe the protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[3]
-
Sample Preparation: this compound and reference standards (e.g., ascorbic acid, Trolox) are dissolved in a compatible solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3]
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−). A common method involves the xanthine (B1682287)/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule like nitroblue tetrazolium (NBT).
Protocol:
-
Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Sample Preparation: Dissolve this compound and reference standards in an appropriate solvent.
-
Reaction Mixture: In a microplate or cuvette, combine the sample solution, xanthine, and NBT.
-
Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Measure the absorbance of the resulting formazan (B1609692) product at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample. The IC50 value is determined from a dose-response curve.
Mechanistic Insights: Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of isoflavones like daidzein can be mediated through the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism in this process.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers, such as some phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase, and superoxide dismutase (SOD).[4][5]
While direct evidence for this compound activating this pathway is still emerging, studies on daidzein suggest its involvement in modulating Nrf2 signaling.[4]
Caption: Proposed Nrf2 signaling pathway for antioxidant response.
Experimental Workflow for Antioxidant Screening
The preliminary screening of a compound like this compound for its antioxidant activity typically follows a structured workflow.
References
- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Daidzein-4'-Glucoside on Estrogen Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein-4'-glucoside (B13415167), a primary isoflavone (B191592) glycoside found in soy and other legumes, is a precursor to the biologically active aglycone, daidzein (B1669772). Following ingestion, this compound undergoes enzymatic hydrolysis by intestinal microflora, releasing daidzein, which is then absorbed and systemically distributed. This technical guide elucidates the mechanism of action of daidzein, the active metabolite of this compound, on estrogen receptors (ERs). Daidzein exhibits a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), classifying it as a selective estrogen receptor modulator (SERM). This differential affinity underpins its tissue-specific estrogenic and anti-estrogenic effects. This document provides a comprehensive overview of the binding kinetics, downstream signaling pathways, and experimental methodologies used to characterize the estrogenic activity of daidzein.
Introduction: From Glucoside to Bioactive Aglycone
This compound, also known as daidzin, is the glycosidic form of the isoflavone daidzein. In its glycosidic form, the molecule has limited biological activity. The primary mechanism of action is initiated after the hydrolysis of the glycosidic bond in the gastrointestinal tract.[1][2] This conversion is carried out by β-glucosidase enzymes present in the gut microbiota, which release the aglycone, daidzein.[3][4] Studies have indicated that the bioavailability of daidzein may be greater when consumed in its glucoside form compared to the aglycone form.[5][6][7][8] Once absorbed, daidzein interacts with estrogen receptors, initiating a cascade of cellular events.
Interaction with Estrogen Receptors
Daidzein's biological effects are primarily mediated through its interaction with two subtypes of estrogen receptors: ERα and ERβ.[9][10] These receptors are ligand-activated transcription factors that modulate gene expression. Daidzein exhibits a significantly higher binding affinity for ERβ compared to ERα.[9][11][12][13] This preferential binding is a key determinant of its selective estrogen receptor modulator (SERM) activity, leading to varied physiological responses in different tissues depending on the local ratio of ERα to ERβ expression.[9]
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the quantitative data for daidzein's interaction with estrogen receptors from various in vitro studies. It is important to note that direct binding data for this compound is scarce, as it is the aglycone that is considered the active molecule.
Table 1: Estrogen Receptor Binding Affinity of Daidzein
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Daidzein | ERα | Radioligand Binding Assay | -9.4 | kcal/mol (Binding Energy) | [14] |
| 17β-Estradiol | ERα | Radioligand Binding Assay | -8.9 | kcal/mol (Binding Energy) | [14] |
| Daidzein | ERα / ERβ | Competitive Binding | Preferential binding to ERβ | - | [12][15] |
Table 2: Functional Activity of Daidzein
| Compound | Assay | Cell Line | Endpoint | Value | Unit | Reference |
| Daidzein | Cell Proliferation | MiaPaCa-2 (ER-positive) | IC50 | 45 | µmol/L | [16] |
| Daidzein | Cell Proliferation | PANC-1 (ER-negative) | IC50 | 75 | µmol/L | [16] |
| Daidzein | Cell Proliferation | MCF-7 (ER-positive) | IC50 | >20 | µg/ml | [17] |
| Daidzin | Cell Proliferation | MCF-7 (ER-positive) | IC50 | >100 | µg/ml | [17] |
| Daidzein | Apoptosis Induction | MCF-7 | IC50 | 50 | µM | [12] |
Signaling Pathways
Upon binding to estrogen receptors, daidzein can initiate both genomic and non-genomic signaling pathways.
Genomic Pathway
The classical genomic pathway involves the binding of the daidzein-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[18] This can lead to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects depending on the target tissue and the coregulatory proteins recruited to the receptor-ligand complex.
Genomic signaling pathway of daidzein.
Non-Genomic Pathway
Daidzein can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[9][19] This leads to the activation of various intracellular signaling cascades, such as the MEK/ERK and PI3K/Akt pathways, which can influence cellular processes like proliferation and survival.[20]
Non-genomic signaling pathway of daidzein.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of daidzein's estrogenic activity.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled ligand.
Workflow for ER competitive binding assay.
Protocol:
-
Preparation of ER Source: Prepare cytosol from the uteri of ovariectomized rats, which serves as the source of estrogen receptors.
-
Incubation: In assay tubes, incubate a fixed amount of the ER-containing cytosol with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) and varying concentrations of the test compound (daidzein).
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit gene transcription mediated by the estrogen receptor.
Workflow for ERE reporter gene assay.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line expressing estrogen receptors (e.g., MCF-7 human breast cancer cells). Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene, such as luciferase.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (daidzein).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting luminescence using a luminometer.
-
Data Analysis: The amount of light produced is proportional to the transcriptional activity of the estrogen receptor. Plot the luminescence intensity against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent cells.
Workflow for MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed estrogen-dependent cells (e.g., MCF-7) in a 96-well plate at a specific density.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound (daidzein).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the compound concentration to determine the IC50 (for inhibitory effects) or EC50 (for stimulatory effects).
Conclusion
The mechanism of action of this compound on estrogen receptors is indirect and relies on its metabolic conversion to the aglycone, daidzein. Daidzein acts as a selective estrogen receptor modulator with a pronounced preference for ERβ. This interaction triggers a complex network of genomic and non-genomic signaling pathways, leading to tissue-specific physiological responses. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for researchers and drug development professionals exploring the therapeutic potential of this and other phytoestrogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of glycoside phytoestrogens of the extract from soy germ: A comprehensive study | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 3. mdpi.com [mdpi.com]
- 4. jst-haui.vn [jst-haui.vn]
- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bcerp.org [bcerp.org]
- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 19. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 20. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Daidzein-4'-Glucoside in Plasma by HPLC-UV/MS
Introduction
Daidzein (B1669772), a prominent isoflavone (B191592) found in soy products, undergoes extensive metabolism in the body, primarily forming glucuronide and sulfate (B86663) conjugates. Daidzein-4'-glucoside is one of its major metabolites circulating in plasma.[1][2] Accurate quantification of this specific metabolite is crucial for pharmacokinetic, bioavailability, and metabolic studies in drug development and nutritional science.[3][4] High-Performance Liquid Chromatography (HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides the necessary sensitivity and selectivity for this analysis.[3][5] This application note details a robust method for the extraction and quantification of intact this compound from plasma samples.
Principle
This method involves the isolation of this compound from plasma proteins and other endogenous components using solid-phase extraction (SPE). The extracted analyte is then separated from other metabolites and potential interferences on a C18 reversed-phase HPLC column using a gradient elution. Quantification is achieved by monitoring the column effluent with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS), which offers higher sensitivity and specificity.[6][7]
Detailed Experimental Protocol
1. Required Materials and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-DAD or Tandem Mass Spectrometer (MS/MS) detector
-
Reversed-phase C18 column (e.g., Hydrosphere C18, 100 mm x 4.6 mm, 3 µm)[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)[8]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Micropipettes
-
-
Reagents and Standards:
-
This compound analytical standard
-
Internal Standard (IS), e.g., Luteolin-3',7-di-O-glucoside[8] or other suitable compound not present in the matrix.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Ammonium (B1175870) acetate (B1210297) or Formic acid
-
Control human plasma (heparinized or EDTA)
-
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a methanol/water (50:50, v/v) mixture to prepare working solutions for calibration curve and QC samples.
-
Calibration Standards & QC Samples: Spike appropriate volumes of the working standard solutions into control plasma to create a calibration curve (e.g., 5-5000 ng/mL) and at least three levels of QC samples (low, medium, and high concentration).[8]
3. Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for isoflavone metabolite extraction.[5][8]
-
Pre-treatment: Thaw plasma samples at room temperature. To a 250 µL aliquot of plasma, add 25 µL of the Internal Standard working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition and vortex thoroughly. The sample is now ready for HPLC injection.
4. HPLC-UV Chromatographic Conditions
The following conditions are a representative example based on published methods for isoflavone glucuronides.[5][8]
| Parameter | Recommended Condition |
| Column | Hydrosphere C18 (100 mm x 4.6 mm, 3 µm)[8] |
| Mobile Phase A | 10 mM Ammonium Acetate in water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 1.0 - 1.5 mL/min[8] |
| Gradient Elution | Start with a low percentage of B, increase linearly to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 10 - 20 µL[9] |
| Column Temperature | 40 - 45 °C[8] |
| UV Detection | 250 nm[8] |
5. LC-MS/MS Conditions (for higher sensitivity)
For LC-MS/MS analysis, the mobile phase may be modified (e.g., using 0.1% formic acid instead of ammonium acetate) to improve ionization.[6]
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (Specific m/z values must be determined by infusing the standard) |
| Dwell Time | 100-200 ms |
| Source Temp. | 400-500 °C |
| IonSpray Voltage | -4000 to -4500 V |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10).[10] The tables below summarize typical performance characteristics based on similar published assays.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Daidzein Metabolites | 5 - 5000[8] | > 0.997[8] | 21 - 23[8] |
| Daidzein/Genistein (B1671435) | 8.5 - 1000[9] | > 0.998[9] | 8.5[9] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Daidzein/Genistein[9] | Low (10 ng/mL) | < 5% | < 8% | 95 - 105% |
| Medium (50 ng/mL) | < 5% | < 8% | 97 - 103% | |
| High (250 ng/mL) | < 5% | < 8% | 98 - 102% |
Table 3: Extraction Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Daidzein Metabolites[8] | Solid-Phase Extraction (Oasis HLB) | > 80% |
| Daidzein/Genistein[9] | Solid-Phase Extraction | 77 - 79% |
Visual Workflow
Caption: Experimental workflow for this compound quantification.
References
- 1. Plasma profiling of intact isoflavone metabolites by high-performance liquid chromatography and mass spectrometric identification of flavone glycosides daidzin and genistin in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Note: Quantitative Analysis of Daidzein-4'-glucoside and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Daidzein (B1669772) and its glycosides, such as Daidzein-4'-glucoside and its more common isomer Daidzin (Daidzein-7-O-glucoside), are isoflavones predominantly found in soy products.[1] Upon ingestion, these glycosides are hydrolyzed by intestinal microflora into the aglycone, daidzein.[2] Daidzein is further metabolized by gut bacteria into compounds like dihydrodaidzein, S-equol, and O-desmethylangolensin (O-DMA).[3] Equol (B1671563), in particular, exhibits greater estrogenic and antioxidant activity than its precursor, daidzein, and its production is dependent on specific intestinal bacteria.[4] Given the link between isoflavone (B191592) consumption and potential health benefits, including alleviating menopausal symptoms and reducing the risk of chronic diseases, robust and sensitive analytical methods are crucial for their study.[3][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of these isoflavones and their metabolites in complex biological and food matrices.[6][7] This application note provides a detailed protocol for the LC-MS/MS analysis of daidzein and its key metabolites, summarizing quantitative data and outlining the metabolic pathway and experimental workflow.
Metabolic Pathway of this compound
The biotransformation of this compound begins in the intestine. The glycosidic bond is cleaved by microbial β-glucosidases to release the aglycone, daidzein.[2] Subsequently, gut bacteria metabolize daidzein through a reductive pathway. Daidzein is first converted to dihydrodaidzein, a key intermediate.[3] From dihydrodaidzein, two main metabolic routes exist: conversion to S-equol, a highly bioactive metabolite, or to O-desmethylangolensin (O-DMA).[2][3] The capacity to produce equol varies significantly among individuals.
Caption: Metabolic conversion of this compound by gut microbiota.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
Protocol 1.1: Analysis of Total Isoflavones in Human Urine This protocol is adapted for quantifying total daidzein and its metabolites after deconjugation of glucuronide and sulfate (B86663) conjugates.[5]
-
Transfer 200 µL of urine sample into a 2 mL microcentrifuge tube.
-
Add 200 µL of phosphate (B84403) buffer (pH 6.8).
-
Add 10 µL of an internal standard (e.g., taxifolin, 10 µg/mL).
-
Add 80 µL of β-glucuronidase (from H. pomatia, ~10,000 U/mL) and 80 µL of sulfatase (~1,000 U/mL).[5]
-
Mix for 1 minute and incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis.[5]
-
Stop the enzymatic reaction and precipitate proteins by adding 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.[5]
-
Vortex mix and allow samples to equilibrate for 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS injection.
Protocol 1.2: Extraction from Soybean Samples This protocol is suitable for extracting isoflavones from solid food matrices.[8]
-
Grind soybean seeds into a fine powder.
-
Weigh 1.0 g of the soybean powder into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (B129727) (MeOH).
-
Vortex for 2 minutes, then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% MeOH to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of daidzein and its related compounds.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition | Reference |
|---|---|---|
| System | Agilent 1200 HPLC or Waters Acquity UPLC | [5][9] |
| Column | Phenomenex C18 (150 x 3 mm, 3 µm) or Waters Acquity CSH C18 (150 x 2.1 mm, 1.7 µm) | [5][9] |
| Mobile Phase A | 13 mM Ammonium Acetate (pH 4 with 0.1% Acetic Acid) or 2 mM Ammonium Acetate with 0.2% Acetic Acid | [5][9] |
| Mobile Phase B | Methanol with 0.1% Acetic Acid or Acetonitrile with 0.2% Acetic Acid | [5][9] |
| Flow Rate | 0.25 - 0.30 mL/min | [5][9] |
| Column Temp. | 30 - 65 °C | [9] |
| Injection Vol. | 5 - 10 µL | [5] |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 0-10% B), ramps up to a high percentage (e.g., 70-95% B) to elute analytes, followed by a wash and re-equilibration step. |[5][9] |
Table 2: Mass Spectrometry (MS/MS) Parameters Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[8] Ionization is commonly achieved with an electrospray ionization (ESI) source, often in negative ion mode for phenolic compounds.[9]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Ionization Mode | Reference |
| Daidzin (Glucoside) | 415.1 | 253.1 | - | Negative | [10] |
| Daidzein | 253.0 | 223.1 | 25 | Negative | [9] |
| 253.0 | 91.0 | 50 | Negative | [9] | |
| Equol | 241.0 | 121.0 | 25 | Negative | [5][9] |
| Dihydrodaidzein | 255.1 | 133.0 | - | Negative | N/A |
| Daidzein Sulfate | 333.0 | 253.0 | - | Negative | [5] |
Note: Collision energy and other MS parameters like declustering potential and cone voltage should be optimized for the specific instrument used.
Quantitative Data Summary
Method validation is critical for ensuring reliable quantification. The table below summarizes performance characteristics from published LC-MS/MS methods.
Table 3: Method Performance and Validation Data
| Analyte | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Matrix | Reference |
|---|---|---|---|---|---|
| Daidzein | 0.24 - 1000 | > 0.99 | 0.24 | Rat Plasma | [6] |
| Daidzein | 5 - 1000 | ≥ 0.996 | 1.6 | Bovine Milk | [11] |
| Daidzein | 0.5 - 1000 | > 0.995 | 2 | Mouse Urine | [9] |
| Equol | 5 - 1000 | ≥ 0.996 | 0.9 | Bovine Rumen Fluid | [11] |
| Equol | 0.5 - 1000 | > 0.995 | 2 | Mouse Urine | [9] |
| Daidzin | 5 - 1000 | ≥ 0.996 | 2.3 | Bovine Milk |[11] |
Experimental Workflow Visualization
The overall process from sample collection to final data analysis is outlined in the following workflow diagram.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS methods described provide a robust, sensitive, and selective framework for the quantitative analysis of this compound and its key metabolites in various biological and food matrices. The protocols for sample preparation, including enzymatic hydrolysis for total metabolite assessment, combined with optimized chromatographic and mass spectrometric conditions, enable accurate determination at low ng/mL levels. This capability is essential for pharmacokinetic studies, clinical research, and quality control in the food and dietary supplement industries.
References
- 1. shimadzu.com [shimadzu.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
developing a cell culture protocol for Daidzein-4'-glucoside treatment
Application Notes: Utilizing Daidzein-4'-glucoside in Cell Culture
Introduction
This compound is a naturally occurring isoflavone (B191592) glucoside found predominantly in soy and other legumes.[1] As the glycosylated form of daidzein (B1669772), it exhibits increased stability and solubility, making it a convenient compound for in vitro studies.[1] Upon cellular uptake, this compound is hydrolyzed by intracellular enzymes, such as β-glucosidases, to its bioactive aglycone form, daidzein.[2][3][4] Daidzein itself is a well-researched phytoestrogen known to modulate various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[1][5]
These application notes provide comprehensive protocols for researchers utilizing this compound to investigate its effects on cultured cells. The methodologies cover reagent preparation, cell treatment, and key downstream assays to evaluate cellular responses. Given that the biological activity is primarily attributed to the metabolite daidzein, the described effects and pathways are based on studies of daidzein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting the appropriate solvent and storage conditions.
| Property | Value |
| Chemical Formula | C₂₁H₂₀O₉ |
| Molecular Weight | 416.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The following protocols provide a framework for treating cultured cells with this compound and assessing its biological effects. It is recommended to optimize parameters such as cell density and treatment duration for each specific cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a standard solvent for dissolving hydrophobic compounds for use in cell culture.[6]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, weigh out 4.164 mg).
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solution should be stable for several months under these conditions.[6]
Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration as the highest treatment group) in your experiments.[6]
Protocol 2: Cell Seeding and Treatment
This protocol outlines the general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
10 mM this compound stock solution (from Protocol 1)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the final desired treatment concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the desired concentrations of this compound. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Results: Daidzein has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[7] A summary of reported IC50 values for daidzein in different cell lines is provided in Table 2.
| Cell Line | Cancer Type | IC50 Value (µM) |
| BEL-7402 | Human Hepatoma | 59.7 ± 8.1 |
| A549 | Human Lung Carcinoma | >100 |
| HeLa | Human Cervical Cancer | >100 |
| HepG-2 | Human Hepatoma | >100 |
| MG-63 | Human Osteosarcoma | >100 |
| LoVo | Human Colon Cancer | Inhibitory at >10 µM |
Data compiled from studies on daidzein, the active metabolite.[7][8]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment.
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations, and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
Expected Results: Daidzein has been observed to cause cell cycle arrest at the G2/M phase in BEL-7402 cells and at the G0/G1 phase in LoVo colon cancer cells.[7][8]
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55% | 30% | 15% |
| Daidzein (50 µM) | 68% | 20% | 12% |
Hypothetical data based on reported G0/G1 arrest in LoVo cells.[7]
Visualizations: Workflows and Signaling Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a key signaling pathway modulated by daidzein.
References
- 1. This compound | 58970-69-7 | ICA97069 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein-4'-glucoside Delivery Using Nanoparticle-Based Systems
Introduction
Daidzein (B1669772), an isoflavone (B191592) primarily found in soybeans and other leguminous plants, and its glucoside derivatives such as daidzein-4'-glucoside, have garnered significant attention for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] However, the clinical translation of these compounds is often hampered by their poor water solubility, low permeability, and consequently, low oral bioavailability.[3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling controlled or targeted release, thereby increasing the therapeutic efficacy of daidzein and its glucosides.[4][5][][7]
This document provides a comprehensive overview of the application of nanoparticle-based systems for the delivery of daidzein, which can be extrapolated to its glucoside forms. It includes a summary of formulation data, detailed experimental protocols for nanoparticle preparation and characterization, and insights into the molecular pathways modulated by daidzein.
Data Presentation: Nanoparticle Formulations and Characterization
The following tables summarize quantitative data from various studies on daidzein-loaded nanoparticle formulations.
Table 1: Characteristics of Daidzein-Loaded Nanoparticle Formulations
| Nanoparticle System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Emulsion-solvent diffusion | 198.52 ± 7.04 - 672.78 ± 70.95 | -14.70 ± 0.36 to -0.50 ± 0.34 | 35.79 ± 3.43 - 44.01 ± 1.92 | 3.41 ± 0.41 - 4.59 ± 0.19 | [1][2][8] |
| PLGA-Gelucire® 44/14 | Modified emulsion-solvent diffusion | Not specified | Not specified | 84.85 ± 2.20 | Not specified | [1][8] |
| PLGA with Phospholipid Complexes | o/w emulsion solvent evaporation | 309.2 ± 14.0 | -32.14 ± 2.53 | 81.9 ± 5.0 | 1.27 ± 0.33 | [3][9][10] |
| PLGA with Cyclodextrin Complexes | w/o/w double emulsion solvent evaporation | 323.2 ± 4.8 | -18.73 ± 1.68 | 83.2 ± 7.2 | 1.75 ± 0.24 | [3][9][10] |
| Zein (B1164903) (ZN) | Antisolvent | ~200 | +25 (pH 5.5), -23 (pH 7.4) | 53 | Not specified | [11] |
| TPGS Emulsified Zein (TZN) | Antisolvent | ~200 | +25 (pH 5.5), -23 (pH 7.4) | 63 | Not specified | [11] |
| Solid Lipid Nanoparticles (SLNs) | Ultrasonication solvent emulsification | 193.62 ± 5.89 | -33.17 ± 1.24 | Not specified | Not specified | [12] |
| Hydroxyapatite (B223615) (HAPNPs) | Not specified | 129.3 ± 0.65 | Not specified | 87.23 ± 0.97 | Not specified | [13] |
| Nanosuspension (F-A) | Media milling | 181 - 235 | Negative | 93.68 ± 0.78 | Not specified | [14][15] |
| Nanosuspension (F-B) | Media milling | 181 - 235 | Negative | 89.75 ± 0.49 | Not specified | [14][15] |
Table 2: In Vivo Bioavailability Enhancement of Daidzein/Daidzin Nanoparticles
| Nanoparticle Formulation | Animal Model | Administration Route | Fold Increase in Bioavailability (Relative) | Reference |
| PLGA with Phospholipid Complexes | Rats | Oral | 5.57 | [3][9][10] |
| PLGA with Cyclodextrin Complexes | Rats | Oral | 8.85 | [3][9][10] |
| TPGS Emulsified Zein (for Daidzin) | Mice | Oral | 2.4 (AUC), 2.64 (Cmax) | [11] |
Experimental Protocols
Herein are detailed protocols for the preparation and characterization of daidzein-loaded nanoparticles, synthesized from methodologies reported in the literature.
Protocol 1: Preparation of Daidzein-Loaded PLGA Nanoparticles (Emulsion-Solvent Diffusion Method)
This protocol is adapted from the emulsion-solvent diffusion method used for preparing polymeric nanoparticles.[1][8]
Materials:
-
Daidzein (or this compound)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Ultrapure water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Daidzein and PLGA in a mixture of acetone and DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in ultrapure water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring using a high-speed homogenizer. Continue homogenization for a specified time (e.g., 5-10 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with ultrapure water to remove any unentrapped drug and excess PVA. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of ultrapure water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for long-term storage.
Protocol 2: Characterization of Daidzein-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Disperse a small amount of the lyophilized nanoparticles in ultrapure water by sonication.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.[8]
-
Perform all measurements in triplicate.[8]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Procedure:
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Determine the amount of daidzein in the solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][8]
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
3. Morphological Characterization:
-
Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in water.
-
Place a drop of the suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).
-
Allow the sample to air-dry completely.
-
For SEM, sputter-coat the sample with a conductive material (e.g., gold).
-
Image the nanoparticles under the microscope to observe their size, shape, and surface morphology.[8]
-
Protocol 3: In Vitro Drug Release Study
This protocol helps to determine the release profile of daidzein from the nanoparticles over time.
Materials:
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4) to simulate physiological conditions.
-
Dialysis membrane with an appropriate molecular weight cut-off.
Procedure:
-
Disperse a known amount of daidzein-loaded nanoparticles in a specific volume of release medium (PBS).
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analyze the amount of daidzein released in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Experimental Workflow
Caption: Workflow for preparation and evaluation of daidzein nanoparticles.
Signaling Pathways Modulated by Daidzein
Daidzein has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Effects: Daidzein can reduce the expression of pro-inflammatory genes by activating Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway in adipocytes and macrophages.[16] It has also been shown to inhibit the phosphorylation of NF-κB p65 and ERK1/2, which are crucial in the production of inflammatory cytokines.[17]
Apoptotic Effects: In cancer cells, daidzein can induce apoptosis through the mitochondrial pathway.[18] It achieves this by altering the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential.[18] This, in turn, triggers the activation of caspase-9 and caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.[18] Furthermore, daidzein and its metabolites can promote p38/mitogen-activated protein kinase (MAPK) phosphorylation and activate a pro-apoptotic cascade in an estrogen receptor-beta (ERβ)-dependent manner.[19]
Caption: Simplified signaling pathways modulated by daidzein.
Application Notes for Researchers
-
Choice of Nanoparticle System: The selection of a suitable nanoparticle platform is critical and depends on the desired application. Polymeric nanoparticles like PLGA are biodegradable and offer sustained release, making them suitable for chronic conditions.[4][8] Lipid-based systems such as solid lipid nanoparticles (SLNs) are well-tolerated and can be advantageous for topical or oral delivery.[][12]
-
Improving Encapsulation Efficiency: The physicochemical properties of daidzein (hydrophobic) and its glucosides (more hydrophilic) will influence the choice of encapsulation method. For hydrophobic daidzein, single emulsion techniques (o/w) are effective.[3] For more hydrophilic glucosides, double emulsion methods (w/o/w) may be necessary to achieve high encapsulation efficiency.[3] The addition of excipients like Gelucire® can also significantly improve encapsulation.[8]
-
Interpreting Characterization Data:
-
Particle Size: Smaller particle sizes (typically < 200 nm) can facilitate cellular uptake and improve bioavailability.[7]
-
Zeta Potential: A zeta potential of greater than |±30| mV generally indicates good colloidal stability, preventing nanoparticle aggregation.[12]
-
PDI: A Polydispersity Index (PDI) value below 0.3 suggests a narrow and homogenous size distribution of the nanoparticles.
-
-
Translational Considerations: While nanoparticle-based delivery systems show great promise in preclinical studies, challenges such as scalability of production, long-term toxicity, and regulatory approval need to be addressed for clinical translation. Future research should focus on developing targeted nanoparticles to further enhance efficacy and reduce potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ephels.net [ephels.net]
- 3. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. ephels.net [ephels.net]
- 9. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TPGS emulsified zein nanoparticles enhanced oral bioavailability of daidzin: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QbD-Driven preparation, characterization, and pharmacokinetic investigation of daidzein-l oaded nano-cargos of hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Daidzein-4'-glucoside in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein-4'-glucoside, a primary isoflavone (B191592) found in soybeans and other leguminous plants, is a subject of growing interest in biomedical research due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In vivo studies in rodent models are crucial for elucidating its pharmacokinetic profile, efficacy, and mechanism of action. These application notes provide detailed protocols and compiled data for the administration of this compound in rodent models to guide researchers in their experimental design.
It is important to note that this compound is often considered a pro-drug in vivo. Following oral administration, it is largely hydrolyzed by intestinal microflora to its aglycone form, daidzein (B1669772), which is then absorbed into systemic circulation.[1] The biological effects observed following administration of this compound are therefore predominantly attributed to daidzein.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of daidzein following administration in various forms to rodent models. This data is essential for determining appropriate dosing regimens and sampling time points.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations [2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| Coarse Daidzein Suspension | 127.3 | 5.00 | - | - | 100 |
| Daidzein Nanosuspension | - | - | - | - | 265.6 |
| Daidzein Nanoemulsion | - | - | - | - | 262.3 |
| Daidzein Solution | 601.1 | 0.46 | - | - | 209.8 (compared to suspension) |
Note: AUC values for nanoformulations were approximately 2.62-2.65 times higher than the coarse suspension.[2] The absolute bioavailability of free daidzein from a solution was 12.8%, while from a suspension it was 6.1%.[3]
Table 2: Bioavailability of Daidzein from Glucoside vs. Aglycone Forms
| Species | Form Administered | Key Finding | Reference |
| Rats | Daidzein vs. Daidzin (glucoside) | After oral administration, daidzein metabolites appeared in plasma with a delay for glucosides compared to aglycones, suggesting aglycones are absorbed more rapidly from the stomach.[4] | [4] |
| Humans | Daidzein vs. Daidzein-7-O-beta-d-glucoside | Systemic bioavailability (AUC), maximal plasma concentration (Cmax), and urinary recovery of daidzein were 3-6 times greater after administration of the glucoside form compared to the aglycone.[5] | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is adapted from studies investigating the oral bioavailability of daidzein and its formulations.[2][6]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as per experimental design
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to a standard soy-free diet and water.
2. Preparation of Dosing Solution:
-
Vehicle: For this compound, sterile water or a 0.5% carboxymethylcellulose (CMC) solution can be used as a vehicle. For comparison with daidzein, a suspension in corn oil or a solution in a suitable solvent like polyethylene (B3416737) glycol (PEG) 400 may be used.
-
Concentration: Prepare a solution or suspension of this compound to achieve the desired dose in a volume of 1-2 mL/kg body weight. For example, for a 10 mg/kg dose in a 250 g rat, prepare a solution containing 2.5 mg of the compound in the appropriate vehicle.
-
Preparation: Ensure the compound is fully dissolved or homogeneously suspended immediately before administration. Sonication may be required for suspensions.
3. Administration Procedure:
-
Fast animals overnight (8-12 hours) before dosing, with free access to water.
-
Gently restrain the rat.
-
Use a stainless steel gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).
-
Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Return the animal to its cage with free access to water. Food can be returned 2-4 hours post-administration.
4. Sample Collection:
-
Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
5. Analytical Method:
-
Quantify the concentration of daidzein and any potential metabolites in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[2][7]
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol is based on studies investigating the in vivo effects of daidzein on myocardial injury.[5]
1. Animal Model:
-
As described in Protocol 1.
2. Preparation of Injection Solution:
-
Vehicle: Sterile saline or a solution containing a solubilizing agent like DMSO (final concentration should be non-toxic, typically <5%).
-
Concentration: Prepare a sterile solution of this compound to achieve the desired dose in a volume of 1-5 mL/kg body weight.
-
Preparation: Ensure the compound is completely dissolved. Filter-sterilize the solution using a 0.22 µm syringe filter.
3. Administration Procedure:
-
Properly restrain the rat, exposing the lower abdominal area.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
4. Post-injection Monitoring and Sample Collection:
-
Monitor the animal for any signs of distress.
-
Sample collection can be performed as described in Protocol 1.
Protocol 3: Intravenous (IV) Injection in Mice
This protocol provides a general guideline for intravenous administration, which may be necessary for determining absolute bioavailability. Specific details should be optimized based on laboratory experience and approved animal care protocols.[8]
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice
-
Sex: Male or female, as per experimental design
-
Weight: 20-30 g
2. Preparation of Injection Solution:
-
As described in Protocol 2, ensuring the solution is sterile and free of particulates. The injection volume should be low, typically 5-10 mL/kg.
3. Administration Procedure:
-
Place the mouse in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Use a small gauge needle (e.g., 27-30 gauge) attached to a syringe containing the dosing solution.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Successful injection is indicated by the clearing of the vein and lack of swelling.
4. Sample Collection:
-
Blood samples can be collected via the saphenous vein, submandibular vein, or through terminal cardiac puncture at specified time points.
Signaling Pathways and Experimental Workflows
Metabolic Conversion of this compound
The primary metabolic fate of orally administered this compound is its conversion to daidzein.
Metabolic pathway of this compound after oral administration.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for assessing the pharmacokinetics of this compound in rodents.
Workflow for in vivo pharmacokinetic analysis of this compound.
Known Signaling Pathways of Daidzein
The following diagram illustrates some of the key signaling pathways modulated by daidzein, the active metabolite of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daidzein and genistein but not their glucosides are absorbed from the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration [gavinpublishers.com]
- 8. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genomic Impact of Daidzein-4'-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Daidzein-4'-glucoside on gene expression. While direct studies on this compound are limited, the information herein is extrapolated from extensive research on its aglycone, Daidzein (B1669772), and its more prevalent isomer, Daidzin (B1669773) (Daidzein-7-O-glucoside). It is hypothesized that the biological activities of this compound are primarily mediated by the aglycone Daidzein following enzymatic hydrolysis.
Introduction
Daidzein, a prominent isoflavone (B191592) found in soybeans and other legumes, is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and phytoestrogenic activities.[1] Its effects on gene expression are a key area of research for understanding its mechanisms of action in various physiological and pathological processes. This compound, a glycosylated form of Daidzein, is expected to be metabolized to Daidzein, which can then modulate various signaling pathways and alter gene expression profiles. This document outlines the key signaling pathways influenced by Daidzein and provides detailed protocols for investigating the effects of this compound on gene expression.
Key Signaling Pathways Modulated by Daidzein
Daidzein has been shown to influence several critical signaling pathways involved in inflammation, metabolism, and cell proliferation. The primary pathways include:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Daidzein acts as an activator of PPARα and PPARγ.[2][3] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Daidzein can inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and other inflammatory mediators.[4][5]
-
Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) Pathways: Daidzein has been observed to suppress the phosphorylation of key proteins in the MAPK and JNK signaling cascades, which are involved in cellular responses to stress, inflammation, and apoptosis.[2][4]
Data Presentation: Effects of Daidzein on Gene Expression
The following tables summarize the quantitative effects of Daidzein on the expression of key genes implicated in inflammation and metabolism, based on published studies. It is anticipated that this compound, upon conversion to Daidzein, will induce similar changes.
Table 1: Effect of Daidzein on Pro-inflammatory Gene Expression in Macrophages
| Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| Ccl2 (MCP-1) | RAW264 | Palmitate-stimulated | ↓ | [2][6] |
| Il6 | RAW264 | Palmitate-stimulated | ↓ | [2][6] |
| TNF-α | RAW264 | LPS-stimulated | ↓ | [4] |
Table 2: Effect of Daidzein on Adipokine Gene Expression in Adipocytes
| Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| Adiponectin | 3T3-L1 | Co-culture with macrophages | ↑ | [2][6] |
| MCP-1 | 3T3-L1 | - | ↓ | [3] |
| TNF-α | Adipose tissue of obese mice | Daidzein-fed | ↓ | [3] |
Mandatory Visualization
Signaling Pathways
References
- 1. Bioflavonoid Daidzein: Therapeutic Insights, Formulation Advances, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 3. Daidzein regulates proinflammatory adipokines thereby improving obesity-related inflammation through PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Daidzein-4'-glucoside Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein (B1669772), an isoflavone (B191592) found predominantly in soybeans and other legumes, and its glycosidic conjugates have garnered significant interest in the scientific community due to their potential health benefits, including roles in mitigating hormone-related conditions and certain cancers. Daidzein primarily exists in plants as its 7-O-glucoside (daidzin) and, to a lesser extent, its 4'-O-glucoside and other isomeric forms. The specific isomer of daidzein glucoside can influence its bioavailability and subsequent metabolic fate, making the accurate separation and quantification of these isomers critical for research, quality control of nutraceuticals, and drug development.
This document provides detailed application notes and experimental protocols for the analytical separation of Daidzein-4'-glucoside isomers using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC).
Analytical Techniques for Isomer Separation
The separation of this compound isomers presents an analytical challenge due to their identical molecular weights and similar physicochemical properties. Successful separation relies on exploiting subtle differences in their spatial arrangement and polarity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reversed-phase HPLC and UPLC are the most common techniques for the separation of isoflavone glycosides. The choice of stationary phase, mobile phase composition, and gradient elution are critical for achieving optimal resolution between isomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative for the separation of isomeric compounds, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact due to the use of supercritical CO2 as the primary mobile phase.[1]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Separation of Daidzein Glucoside Isomers
This protocol is adapted from methodologies developed for the analysis of isoflavone isomers in complex matrices.[2][3]
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Homogenize 1 g of dried, powdered plant material with 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to UPLC injection.
-
2. UPLC-MS/MS System and Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 70 30 12.0 5 95 14.0 5 95 14.1 95 5 | 16.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions:
-
Daidzein glucosides (parent ion): m/z 415.1
-
Daidzein (fragment ion): m/z 253.1
-
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isoflavone Glucoside Separation
This protocol is based on established SFC methods for the analysis of isoflavones.[1][5]
1. Sample Preparation:
-
Prepare samples as described in Protocol 1, ensuring the final extract is dissolved in a solvent compatible with SFC analysis (e.g., methanol).
2. SFC System and Conditions:
-
Instrument: Waters ACQUITY UPC² System.
-
Column: ACQUITY UPC² BEH (Bridged Ethyl Hybrid) column (3.0 x 100 mm, 1.7 µm).[5]
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% phosphoric acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 98 2 6.0 80 20 7.0 80 20 7.1 98 2 | 8.0 | 98 | 2 |
-
Flow Rate: 1.5 mL/min
-
Automated Back Pressure Regulator (ABPR): 1500 psi
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
-
Detection: Photodiode Array (PDA) detector, 200-400 nm.
Data Presentation
Table 1: Representative Chromatographic Data for Daidzein and its Glucosides
| Compound | Retention Time (min) - UPLC-MS/MS[2] | Retention Time (min) - SFC[5] |
| Daidzin (Daidzein-7-O-glucoside) | ~5.8 | ~4.2 |
| Daidzein | ~7.2 | ~2.8 |
| Genistin (Genistein-7-O-glucoside) | ~6.1 | ~4.5 |
| Genistein | ~7.5 | ~3.1 |
Note: Retention times are approximate and can vary based on the specific instrument, column batch, and exact experimental conditions. The separation of Daidzein-4'-O-glucoside would be expected to have a slightly different retention time from Daidzin under these conditions.
Table 2: Method Validation Parameters for Isoflavone Analysis by SFC[1]
| Parameter | Daidzin | Daidzein |
| Linearity (R²) | ≥0.9994 | ≥0.9994 |
| Accuracy (Recovery %) | 97.6 - 102.4 | 97.6 - 102.4 |
| Intra-day Precision (RSD %) | ≤2.1 | ≤2.1 |
| On-column LOD (ng) | ≤0.2 | ≤0.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the separation and analysis of this compound isomers.
Signaling Pathways of Daidzein
Daidzein, the aglycone of this compound, interacts with several key signaling pathways.
1. Estrogen Receptor Signaling Pathway
Daidzein is known to bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6] It generally shows a higher affinity for ERβ.[7]
Caption: Daidzein's interaction with the Estrogen Receptor signaling pathway.
2. TGF-β/Smad Signaling Pathway
Daidzein has been shown to stimulate collagen synthesis by activating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][8]
Caption: Daidzein's activation of the TGF-β/Smad signaling pathway.
3. PPARα/γ and JNK Signaling Pathway
Daidzein can reduce the expression of pro-inflammatory genes by activating Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway.[9][10]
Caption: Daidzein's modulation of PPAR and JNK inflammatory pathways.
4. PI3K/Akt/mTOR Signaling Pathway
Daidzein has been implicated in the modulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.
Caption: Daidzein's influence on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 5. Supercritical fluid chromatography for the separation of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcerp.org [bcerp.org]
- 7. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 10. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Daidzein-4'-Glucoside Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daidzein-4'-glucoside (B13415167). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring isoflavone (B191592) found predominantly in soybeans and other legumes. It is a glycoside of daidzein (B1669772), meaning it has a glucose molecule attached. While this glycosylation generally improves water solubility compared to its aglycone form (daidzein), its solubility in aqueous solutions can still be limited, posing challenges for in vitro and in vivo studies, as well as for formulation development.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are some initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following:
-
Purity of the compound: Ensure the purity of your this compound, as impurities can affect solubility.
-
pH of the solution: The solubility of isoflavones and their glucosides can be pH-dependent. Experiment with adjusting the pH of your buffer. For isoflavone glucosides, a more alkaline pH may improve solubility.
-
Temperature: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (co-solvent) can significantly improve solubility.
Q3: What are the most common and effective methods for significantly enhancing the aqueous solubility of this compound?
A3: For substantial improvements in solubility, several techniques can be employed:
-
Co-solvency: Using mixtures of water and water-miscible solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form an inclusion complex with enhanced water solubility.
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a molecular level to improve its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to improved solubility and dissolution velocity.
Troubleshooting Guides
Problem: Precipitation of this compound upon addition to aqueous media.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Prepare a stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Note that the final concentration of the organic solvent should be kept low to avoid affecting the experiment. |
| Incorrect pH | Adjust the pH of the aqueous buffer. For isoflavones, solubility can vary with pH.[1][2] |
| Concentration exceeds solubility limit | Determine the saturation solubility in your specific buffer system to establish a working concentration range. |
Problem: Inconsistent results in biological assays due to poor solubility.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in cell culture media | Utilize a solubility enhancement technique such as cyclodextrin complexation or a co-solvent system that is compatible with your cell line. |
| Variable bioavailability in animal studies | Consider formulating the compound as a solid dispersion or a nanoparticle suspension to improve oral absorption. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of daidzein and its related glucosides, which can serve as a valuable reference for experiments with this compound.
Table 1: Solubility of Daidzein and its Glucosides in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Daidzein | Water | Sparingly soluble | [3][4] |
| Daidzein | Ethanol | ~0.1 mg/mL | [3][4] |
| Daidzein | DMSO | ~30 mg/mL | [3][4] |
| Daidzein | 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | [3][4] |
| Daidzin (Daidzein-7-O-glucoside) | Water | Insoluble | [5] |
| Daidzin (Daidzein-7-O-glucoside) | Ethanol | Insoluble | [5] |
| Daidzin (Daidzein-7-O-glucoside) | DMSO | 83 mg/mL | [5] |
| Daidzin (Daidzein-7-O-glucoside) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Puerarin (B1673276) (Daidzein-8-C-glucoside) | Water | 0.46 mg/mL | [7] |
Table 2: Improvement of Isoflavone Glucoside Solubility with Enhancement Techniques
| Compound | Technique | Fold Increase in Solubility | Reference(s) |
| Puerarin | Cyclodextrin (HP-β-CD) Complexation | 25.33-fold | [8][9] |
| Isoflavone Glycoside Extract | Cyclodextrin (β-CD) Complexation | ~26-fold | [10] |
| Puerarin | Solid Dispersion with Phospholipid | 2.08-fold | [11] |
| Puerarin | Microemulsion | 6-fold | [7] |
Experimental Protocols
Here are detailed methodologies for some of the key solubility enhancement techniques. Note that these protocols may need to be optimized for this compound.
Protocol 1: Co-solvency Method
Objective: To improve the solubility of this compound using a water-miscible co-solvent.
Materials:
-
This compound
-
Ethanol (or Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol (e.g., 10 mg/mL).
-
In a separate vial, place the desired volume of your aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the this compound stock solution dropwise until the desired final concentration is reached.
-
Ensure the final concentration of ethanol is at a level that does not interfere with your downstream application (typically <1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for that co-solvent percentage.
Protocol 2: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring until a clear solution is obtained.
-
Separately, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting powder is the this compound:HP-β-CD inclusion complex, which should be readily soluble in aqueous solutions.
Protocol 3: Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.[13]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and the polymer in a suitable volume of ethanol.
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film or solid mass will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder.
Visualizations
Experimental Workflow Diagrams
Workflow for the Co-solvency Method
Workflow for Cyclodextrin Inclusion Complexation
Workflow for Solid Dispersion Preparation
Signaling Pathway Diagram
Daidzein, the aglycone of this compound, is known to modulate various signaling pathways. The following diagram illustrates a simplified representation of the TGF-β/Smad pathway, which can be activated by daidzein.
Simplified TGF-β/Smad Signaling Pathway
References
- 1. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein-4'-glucoside stability issues in cell culture media
Welcome to the technical support center for Daidzein-4'-glucoside (B13415167). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this isoflavone (B191592) glucoside in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Daidzein (B1669772)?
This compound is a naturally occurring isoflavone found in soy and other legumes. It is a glucoside of daidzein, meaning it has a glucose molecule attached at the 4'-position. This glycosylation increases its water solubility and stability compared to its aglycone form, daidzein.[1] In cell culture, the biological activity of this compound is often attributed to its conversion to daidzein.
Q2: What are the primary stability concerns for this compound in cell culture media?
The main stability issue is the hydrolysis of the glycosidic bond, which converts this compound to its aglycone, daidzein. This conversion can be influenced by several factors within the cell culture environment, including enzymatic activity from cells or serum, pH, and temperature. While glycosylation generally enhances stability, the compound's integrity in long-term experiments should be monitored.
Q3: How is this compound metabolized by cells in culture?
Studies have shown that in the presence of cells, such as human aortic vascular smooth muscle cells, this compound can be metabolized.[1] The primary metabolic pathway is the hydrolysis of the glucoside to daidzein.[1] This conversion is often mediated by intracellular or membrane-bound β-glucosidases. The resulting daidzein can then be further metabolized by the cells.
Q4: What is the expected solubility of this compound in cell culture media?
This compound is more water-soluble than daidzein.[1] However, at higher concentrations, solubility issues can still arise in aqueous solutions like cell culture media. It is crucial to ensure complete dissolution in a suitable solvent like DMSO before preparing the final working concentrations in your media.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Cell Culture Media After Adding this compound
Possible Causes:
-
Poor Solubility of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved.
-
High Final Concentration: The final concentration in the media may exceed the solubility limit of this compound.
-
Interaction with Media Components: Components in the media, such as proteins from fetal bovine serum (FBS), could be causing precipitation.[2]
-
Incorrect pH of the Media: The pH of the cell culture media can influence the solubility of the compound.
Solutions:
-
Optimize Stock Solution Preparation: Ensure the this compound is completely dissolved in DMSO before adding it to the media. Gentle warming and vortexing can aid dissolution. Prepare stock solutions in the range of 10-20 mM in DMSO.
-
Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment.
-
Check Final Concentration: If precipitation occurs, try lowering the final concentration of this compound in your experiment.
-
Filter Sterilize: After diluting the stock solution into the media, filter sterilize the final solution to remove any micro-precipitates.
-
Serum-Free Conditions: If possible, conduct preliminary experiments in serum-free media to see if serum components are contributing to the precipitation.
Issue 2: Inconsistent or Unexpected Biological Effects
Possible Causes:
-
Conversion to Daidzein: The observed effects may be due to the conversion of this compound to daidzein, which has its own distinct biological activities. The rate of this conversion can vary between cell types and experimental conditions.
-
Degradation of the Compound: The compound may be degrading over the course of long-term experiments, leading to a decrease in the effective concentration.
-
Interaction with Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogenic effects and can interfere with assays involving hormone-sensitive pathways.
-
Variability in Stock Solution: Inconsistent preparation or storage of stock solutions can lead to variability in experimental outcomes. Repeated freeze-thaw cycles of stock solutions should be avoided.[3][4]
Solutions:
-
Monitor Compound Stability: Use HPLC to analyze the concentration of both this compound and daidzein in your cell culture media at the beginning and end of your experiment. This will help you understand the rate of conversion and degradation.
-
Use Phenol Red-Free Media: For studies involving estrogenic pathways or hormone-sensitive cell lines, it is highly recommended to use phenol red-free media to avoid potential confounding effects.
-
Standardize Stock Solution Handling: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Include Proper Controls: Always include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight: 416.38 g/mol ).
-
Weigh the powder accurately using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of cell culture grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution should be stable for several months under these conditions.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media by HPLC
-
Objective: To determine the stability of this compound and its conversion to daidzein in a specific cell culture medium at 37°C over time.
-
Materials:
-
This compound
-
Daidzein (as a standard)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase acidification)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the sample by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL) for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Prepare standard curves for both this compound and daidzein.
-
Quantify the concentrations of both compounds in your samples at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.
-
Plot the concentration of daidzein versus time to monitor its formation.
-
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate hydrolysis and degradation. | Store stock solutions at -20°C or -80°C. Conduct experiments at 37°C but be aware of potential degradation over long incubation times. |
| pH | Extremes in pH can lead to instability. Cell culture media is typically buffered around pH 7.4. | Use appropriately buffered cell culture media. Monitor the pH of your culture. |
| Enzymes | β-glucosidases from cells or serum can hydrolyze the glycosidic bond. | Be aware of potential enzymatic conversion. The rate may vary between cell types and serum batches. |
| Light | Flavonoids can be light-sensitive. | Store stock solutions and handle experimental plates in a way that minimizes light exposure. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathways modulated by Daidzein, the aglycone of this compound.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Daidzein-4'-glucoside
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically for Daidzein-4'-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal HPLC separation, the resulting chromatogram should display symmetrical, Gaussian-shaped peaks. Peak tailing is a common issue where the peak is asymmetric, with the latter half being broader than the front half.[1] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of quantitative results for this compound.[2][3]
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: Peak tailing for this compound, an isoflavone (B191592) with polar hydroxyl groups, can stem from two main sources:
-
Chemical Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase.[4] The hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to tailing.[4][5]
-
Physical or Mechanical Issues: Problems with the HPLC system or the column itself can also cause peak distortion that affects all peaks in the chromatogram.[4][6]
Troubleshooting Guide: A Step-by-Step Approach
To effectively troubleshoot peak tailing for this compound, it's crucial to first determine if the root cause is chemical or physical.
Step 1: Initial Diagnosis - Chemical vs. Physical Issues
A simple diagnostic test can help differentiate between chemical and physical problems.
-
Prepare a Neutral Standard: Dissolve a neutral, non-polar compound like toluene (B28343) in your mobile phase at a low concentration.
-
Injection: Inject this neutral standard using your current HPLC method conditions.
-
Analysis:
-
If all peaks (including the neutral standard) are tailing: The issue is likely physical or mechanical.[4] Proceed to the "Troubleshooting Physical and Mechanical Issues" section.
-
If only the this compound peak is tailing and the neutral standard peak is symmetrical: The problem is likely chemical in nature, stemming from secondary interactions.[4] Proceed to the "Troubleshooting Chemical-Related Peak Tailing" section.
-
dot graph TD { A[Start: Peak Tailing Observed for this compound] --> B{Inject Neutral Compound (e.g., Toluene)}; B --> C{Is the Neutral Compound Peak Symmetrical?}; C -- Yes --> D[Chemical Issue: Secondary Interactions]; C -- No --> E[Physical/Mechanical Issue];
} caption: Diagnostic workflow to differentiate between chemical and physical causes of peak tailing.
Step 2: Troubleshooting Chemical-Related Peak Tailing
Chemical-related tailing for this compound is primarily due to interactions with the silica (B1680970) stationary phase.
dot graph LR { subgraph "Secondary Interaction Causing Peak Tailing" Daidzein [label="this compound\n(with -OH groups)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Silanol [label="Residual Silanol Groups\n(Si-OH) on Column", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Tailing [label="Peak Tailing", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} caption: Interaction between this compound and residual silanol groups leading to peak tailing.
Q3: How can I minimize peak tailing caused by secondary interactions with the column?
A3: Several strategies can be employed to mitigate these interactions:
-
Mobile Phase pH Adjustment: The ionization state of residual silanol groups is pH-dependent. At a lower pH (around 2.5-3.0), these groups are protonated and less likely to interact with the hydroxyl groups of this compound.[3][7]
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less polar and reducing secondary interactions.[7] If you are not already using one, switching to a fully end-capped C18 or C8 column is highly recommended.[4]
-
Mobile Phase Additives: Adding a small concentration of a competing agent, such as triethylamine (B128534) (TEA), can help to mask the residual silanol groups.[1] However, with modern high-purity silica columns, this is often not necessary.[8]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., >20 mM) can sometimes help to reduce peak tailing.[3]
| Mobile Phase pH | Silanol Group State (Si-OH) | Interaction with this compound | Expected Peak Shape |
| < 3.0 | Mostly Protonated (Si-OH) | Minimized | Symmetrical |
| 3.0 - 7.0 | Partially Ionized (SiO⁻) | Increased Hydrogen Bonding | Tailing |
| > 7.0 | Mostly Ionized (SiO⁻) | Strong Interaction | Significant Tailing |
-
Initial Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid).
-
pH Adjustment: Prepare a series of mobile phases with adjusted pH values. Start by lowering the pH of the aqueous component to ~3.0 using an appropriate acid (e.g., trifluoroacetic acid or phosphoric acid).
-
Equilibration and Injection: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your this compound standard.
-
Analysis: Compare the peak symmetry from the chromatograms at different pH values to find the optimal condition.
Step 3: Troubleshooting Physical and Mechanical Issues
If the neutral compound also shows tailing, the problem lies within the HPLC system or the column itself.
Q4: What are common physical or mechanical issues that cause peak tailing and how can I fix them?
A4: The most common physical causes are related to column health and system plumbing.
-
Column Contamination or Degradation: Over time, columns can become contaminated, or the packed bed can degrade, leading to poor peak shape.[2][5] A blocked inlet frit is also a common culprit.[6]
-
Column Void: A void or channel in the column packing at the inlet can cause peak distortion.
-
Solution: This typically indicates column degradation, and the column should be replaced.[4]
-
-
Extra-Column Volume: This refers to any dead volume in the system between the injector and the detector, including tubing and fittings.[9]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2][5]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Solvent Mismatch: If the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
| Issue | Symptom | Recommended Action |
| Column Contamination | All peaks tail, pressure may be high | Back-flush the column; use a guard column |
| Column Void | All peaks tail or are split | Replace the column |
| Extra-Column Volume | All peaks are broad and may tail | Use narrower ID tubing; check fittings |
| Sample Overload | Peak fronting or tailing | Dilute the sample |
| Solvent Mismatch | Distorted or split peaks | Dissolve sample in the mobile phase |
dot graph TD { A[Start: Physical/Mechanical Issue Suspected] --> B{Check for High Backpressure}; B -- Yes --> C{Blocked Frit or Contamination}; C --> D[Back-flush Column]; B -- No --> E{Inspect All Tubing and Fittings}; E --> F{Are Connections Secure and Tubing ID Narrow?}; F -- No --> G[Replace Tubing and Secure Fittings]; F -- Yes --> H{Consider Column Void or Degradation}; H --> I[Replace Column];
} caption: Troubleshooting workflow for physical and mechanical issues causing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. chromtech.com [chromtech.com]
preventing degradation of Daidzein-4'-glucoside during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Daidzein-4'-glucoside during extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize degradation and maximize yield.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound, high yield of Daidzein (B1669772) (aglycone) | Enzymatic Hydrolysis: Presence of active β-glucosidases in the plant material can hydrolyze the glucoside into its aglycone form.[1] | Enzyme Inactivation: - Heat Treatment: Briefly heat the plant material (e.g., blanching) before extraction to denature enzymes. - Solvent Choice: Use a solvent system that inhibits enzymatic activity, such as 80% ethanol (B145695).[1] - Enzyme Inhibitors: Incorporate a β-glucosidase inhibitor, such as Tris buffer, into the extraction solvent. An optimized concentration of 350 mM Tris in 80% ethanol at pH 7.2 has been shown to be effective in red clover extracts.[1] |
| Acid or Alkaline Hydrolysis: Extreme pH conditions during extraction can cleave the glycosidic bond. Alkaline pH, in particular, can promote the conversion of glucosides to aglycones.[2][3] | pH Control: - Maintain a neutral or slightly acidic pH during extraction. - Avoid strongly acidic or alkaline extraction conditions unless the goal is to intentionally hydrolyze the glucosides. | |
| Overall low yield of total isoflavones (both glucoside and aglycone) | Incomplete Extraction: The chosen solvent or extraction method may not be efficient for extracting isoflavones from the sample matrix. | Optimize Extraction Protocol: - Solvent System: A mixture of solvents can be more effective. For glycosidic isoflavones, a polar ternary mixture of water, acetone, and acetonitrile (B52724) has been shown to be effective. For total isoflavones, a mixture of water, acetone, and ethanol is recommended.[4] 70% ethanol is also a commonly used and effective solvent.[5] - Extraction Technique: Consider advanced extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency.[6][7] - Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the sample material. A higher liquid-to-solid ratio can improve the extraction of β-glucosides.[3] |
| Thermal Degradation: High temperatures during extraction can lead to the degradation of this compound.[8][9] | Temperature Control: - Use lower extraction temperatures when possible. - If heating is necessary, minimize the duration of heat exposure. Daidzin has been shown to be relatively stable at temperatures around 100°C, but significant degradation occurs at temperatures above 135°C.[8][10] | |
| Isoflavone-Protein Interactions: Isoflavones can bind to proteins in the sample matrix, reducing their extractability.[2] | Enzyme-Assisted Extraction: The use of enzymes can help break down the plant matrix and release bound isoflavones, leading to a higher extraction yield.[2] | |
| Formation of acetyl and malonyl derivatives | Thermal Conversion: Heating during extraction, particularly at temperatures above 135°C, can lead to the formation of acetyl and malonyl derivatives of daidzin.[8] | Temperature Control: - Maintain extraction temperatures below 135°C to minimize the formation of these derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound are:
-
Enzymatic activity: Native β-glucosidases in the plant material can hydrolyze the glucoside to its aglycone, daidzein.[1]
-
High temperatures: Temperatures above 135°C can cause thermal degradation and conversion to other forms like acetyl and malonyl glucosides.[8]
-
Extreme pH: Both acidic and especially alkaline conditions can lead to the hydrolysis of the glycosidic bond.[2][3]
Q2: What is the optimal solvent for extracting this compound?
A2: The optimal solvent can depend on the specific plant matrix. However, for glycosidic isoflavones like this compound, a polar ternary mixture of water, acetone, and acetonitrile has been found to be highly effective.[4] Aqueous ethanol (e.g., 70-80%) is also a widely used and effective solvent.[1][5]
Q3: How can I prevent enzymatic degradation of this compound?
A3: To prevent enzymatic degradation, you can:
-
Thermally inactivate enzymes by blanching the plant material before extraction.
-
Use a solvent that inhibits enzyme activity, such as 80% ethanol .[1]
-
Add an enzyme inhibitor , like Tris buffer, to your extraction solvent.[1]
Q4: What temperature should I use for the extraction process?
A4: It is recommended to keep the extraction temperature below 135°C. Daidzin is relatively stable at around 100°C, but significant degradation and conversion to other derivatives occur at higher temperatures.[8][10] If possible, extraction at room temperature or with minimal heating is preferable.
Q5: Can the pH of the extraction solvent affect the stability of this compound?
A5: Yes, pH plays a crucial role. Alkaline conditions (high pH) can significantly promote the conversion of glucosides to their aglycone forms.[2] It is best to maintain a neutral or slightly acidic pH during extraction to preserve the glucoside form.
Experimental Protocols
Protocol 1: Enzyme-Inhibited Extraction for Maximizing this compound Yield
This protocol is designed to minimize enzymatic degradation during extraction.
Materials:
-
Dried and milled plant material
-
80% Ethanol (v/v)
-
Tris buffer
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Magnetic stirrer or shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Prepare the extraction solvent: 350 mM Tris in 80% ethanol.
-
Adjust the pH of the extraction solvent to 7.2 using HCl or NaOH.
-
Add the dried and milled plant material to the extraction solvent at a desired solid-to-liquid ratio (e.g., 1:20 w/v).
-
Stir or shake the mixture at room temperature for a specified duration (e.g., 2-4 hours).
-
Separate the solid material from the extract by centrifugation.
-
Filter the supernatant to obtain a clear extract for analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Efficiency
This protocol utilizes ultrasound to improve extraction efficiency while minimizing processing time.
Materials:
-
Dried and milled plant material
-
Chosen extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Combine the dried and milled plant material with the extraction solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse the probe sonicator into the mixture.
-
Apply ultrasound at a specific frequency and power for a defined period (e.g., 20-30 minutes). Monitor the temperature to avoid excessive heating.
-
After sonication, centrifuge the mixture to separate the solid residue.
-
Filter the resulting extract for subsequent analysis.
Visualizations
Caption: Degradation pathways of this compound during extraction.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Extraction of isoflavone malonylglucosides from Trifolium pratense L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Extraction and Analysis of Daidzein for Therapeutic Applications | Department of Chemistry [chem.uga.edu]
- 7. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Quantification of Daidzein-4'-glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS quantification of Daidzein-4'-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In complex biological samples, endogenous components like phospholipids, salts, and proteins are common culprits behind matrix effects.
Q2: How can I assess the extent of matrix effects in my this compound analysis?
A2: The most common method is the post-extraction spike.[2] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Standard Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the primary strategies to minimize matrix effects for this compound?
A3: The key strategies include:
-
Robust Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is the most critical step.[1]
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is a primary strategy.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity if the analyte concentration is low.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound can help to compensate for signal suppression or enhancement.
Q4: I am observing in-source fragmentation of this compound to its aglycone, daidzein (B1669772). How can I control this?
A4: In-source fragmentation can complicate quantification. To minimize this, you can try optimizing the ion source parameters, such as reducing the cone voltage or capillary temperature. A gentler ionization technique or different ionization source, if available, could also be explored.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state. A low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[1] - Reduce the injection volume or sample concentration. - Try a different column chemistry or a column with end-capping. |
| High Variability in Signal Between Replicate Injections | - Significant and variable matrix effects. - Inconsistent sample preparation. | - Implement a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation). - Use a stable isotope-labeled internal standard. - Ensure precise and consistent execution of the sample preparation protocol. |
| Low Signal Intensity or Complete Signal Loss | - Ion suppression due to co-eluting matrix components (e.g., phospholipids). - Inefficient extraction during sample preparation. - Analyte instability. | - Modify the chromatographic gradient to better separate the analyte from the suppression zone. - Incorporate a phospholipid removal step in the sample preparation. - Optimize the extraction solvent and pH for LLE or SPE. - Evaluate different SPE sorbents. - Assess the stability of this compound under the extraction and storage conditions. |
| Difficulty Differentiating this compound from Isomers | - Insufficient chromatographic resolution. | - Optimize the chromatographic method by using a longer column, a smaller particle size, or a different stationary phase. - Adjust the mobile phase composition and gradient profile to improve separation. |
Quantitative Data on Matrix Effects
The following table summarizes representative matrix effect data for daidzein and its conjugates in various biological matrices. Note that the extent of matrix effects can vary significantly depending on the specific matrix, sample preparation method, and LC-MS/MS conditions.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Daidzein | Human Urine | Enzymatic Hydrolysis, DMF/FA precipitation | <10% (ion suppression) | [2] |
| Daidzein | Rat Plasma | Protein Precipitation | <8.2% (ion suppression) | [3] |
| Daidzein-7-O-glucuronide | Rat Plasma | Protein Precipitation | <8.2% (ion suppression) | [3] |
| Various Bioflavonoids | Red Onion, Orange Peel, Honey | Solid-Phase Extraction | -44% to -0.5% (ion suppression) | [4] |
Experimental Protocols
Detailed Method for Quantification of this compound in Human Plasma
This protocol provides a step-by-step guide for the extraction and analysis of this compound from human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of a suitable internal standard solution (e.g., deuterated this compound). Vortex for 10 seconds. Add 200 µL of 0.1 M acetate (B1210297) buffer (pH 5.0). Vortex for 10 seconds.
-
Enzymatic Hydrolysis (for total daidzein measurement, optional for glucoside): Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 2 hours to hydrolyze conjugated forms to the aglycone. For direct quantification of the glucoside, this step should be omitted.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often optimal for isoflavones.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. For this compound (precursor ion m/z 415.1), a characteristic product ion would be the aglycone daidzein (m/z 253.1) resulting from the loss of the glucose moiety.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Daidzein vs. Daidzein-4'-glucoside: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of the isoflavone (B191592) daidzein (B1669772) and its glycosidic form, daidzein-4'-glucoside (B13415167). This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. It is known to possess estrogenic activity due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERα and ERβ). In plants, daidzein primarily exists in its glycosidic form, such as daidzin (B1669773) (daidzein-7-O-glucoside) and this compound, where a sugar molecule is attached. For daidzein to exert its estrogenic effects, the glucose moiety must be cleaved, typically through hydrolysis by intestinal microflora, to release the active aglycone, daidzein.[1] This guide focuses on the comparative binding affinities of daidzein and its glucosidic counterpart to the estrogen receptor.
Quantitative Comparison of Binding Affinities
Experimental data consistently demonstrates that the aglycone form of isoflavones, such as daidzein, is essential for significant binding to estrogen receptors. The presence of a bulky substituent, like a glucose molecule, at the hydroxyl groups of daidzein dramatically reduces its binding affinity.
A study on the effects of substitutions at the 7-hydroxyl position of daidzein provides strong evidence for this principle. While this study did not specifically test this compound, the findings for 7-O-substituted analogues are highly indicative of the expected behavior for any daidzein glucoside. The core principle is that the free hydroxyl groups are critical for hydrogen bonding within the ligand-binding pocket of the estrogen receptor.
| Compound | IC50 (µM) for ERα | Relative Binding Affinity (RBA) for ERα (%)* |
| 17β-Estradiol (E2) | 0.0015 | 100 |
| Daidzein | 0.45 | 0.33 |
| Daidzein 7-O-methyl ether | > 10 | < 0.015 |
| Daidzein 7-O-ethyl ether | > 10 | < 0.015 |
*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Data is derived from a competitive binding assay with fluorescent detection.[2]
As shown in the table, even small alkyl substitutions at the 7-hydroxyl position of daidzein lead to a drastic reduction in ERα binding affinity. It is therefore highly probable that the much larger glucose molecule in this compound would result in a similarly negligible binding affinity. The aglycone, daidzein, while having a much lower affinity than estradiol, is the biologically active form that binds to the estrogen receptor.
Metabolism of Daidzein Glucosides
The conversion of daidzein glucosides to daidzein is a critical step for its biological activity. This metabolic process is depicted in the following diagram.
Caption: Metabolic activation of this compound.
Experimental Protocols
The following is a detailed protocol for a competitive estrogen receptor binding assay, a standard method to determine the binding affinity of compounds to the estrogen receptor.
Competitive Estrogen Receptor Binding Assay using Rat Uterine Cytosol[3]
1. Preparation of Rat Uterine Cytosol: a. Uteri are collected from ovariectomized rats (7-10 days post-surgery) and trimmed of fat and mesentery.[3] b. The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3] c. The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.[3] d. The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[3] e. The final supernatant, which is the uterine cytosol containing the estrogen receptors, is collected.[3]
2. Competitive Binding Assay: a. A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of radiolabeled [3H]-17β-estradiol (e.g., 0.5-1.0 nM) are added to assay tubes.[3] b. Increasing concentrations of the unlabeled competitor compound (daidzein or this compound) are added to the tubes. c. The tubes are incubated, typically overnight, at 4°C to reach binding equilibrium. d. To separate the receptor-bound from the free radioligand, a hydroxylapatite (HAP) slurry is added to each tube. The HAP binds to the receptor-ligand complexes. e. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded. The HAP pellet is washed multiple times with buffer. f. Scintillation fluid is added to the washed HAP pellet, and the amount of bound radioactivity is measured using a scintillation counter.
3. Data Analysis: a. A competition curve is generated by plotting the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration. b. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [3H]-17β-estradiol, is determined from the curve.[3] c. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Caption: Experimental workflow for a competitive ER binding assay.
Conclusion
The available scientific evidence strongly indicates that this compound has a significantly lower binding affinity for the estrogen receptor compared to its aglycone form, daidzein. The presence of the glucose moiety sterically hinders the interaction of the isoflavone with the ligand-binding pocket of the receptor. Therefore, the biological estrogenic activity of daidzein is dependent on the metabolic conversion of its glucosides into the aglycone form by the intestinal microflora. This fundamental difference in receptor binding is a crucial consideration for researchers and professionals in the development of therapeutic agents targeting the estrogen receptor.
References
A Comparative Analysis of the Bioactivity of Daidzein-4'-glucoside and Genistein-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. These compounds primarily exist in glycosidic forms, such as daidzein (B1669772) and genistein (B1671435) glucosides, which are hydrolyzed to their bioactive aglycones (daidzein and genistein) in the intestine. The position of the glucoside linkage significantly influences the bioavailability and biological activity of these compounds. This guide provides a comparative analysis of the bioactivity of two specific isoflavone (B191592) glucosides: Daidzein-4'-glucoside and Genistein-7-O-glucoside, supported by available experimental data.
Data Presentation
Table 1: Comparative Bioactivity Profile
| Bioactivity | This compound | Genistein-7-O-glucoside | Key Findings |
| Antioxidant Activity | Shows superoxide-radical scavenging activity.[1] | Possesses DPPH free-radical scavenging activity. | Both compounds exhibit antioxidant potential, though through different measured activities. The aglycones, daidzein and genistein, are generally considered more potent antioxidants than their glycosides due to the presence of free hydroxyl groups.[2] |
| Anti-inflammatory/Anti-allergic Activity | Did not show significant inhibition of IgE antibody generation in one study.[1] | Demonstrates inhibitory effects on IgE antibody production, suggesting anti-allergic properties.[1] | The position of the glucoside at the 7-position appears to be favorable for anti-allergic activity in isoflavones.[1] The aglycones of both have demonstrated anti-inflammatory effects.[3][4] |
| Anticancer Activity | Data not available. The aglycone, daidzein, has shown anticancer properties.[5] | Data not available. The aglycone, genistein, is known to inhibit ovarian cancer cell growth.[6] Glycosylation can impact the anticancer activity of genistein.[7] | The anticancer potential of these specific glucosides requires further investigation, though their aglycones are well-studied in this regard. |
Table 2: Antioxidant Activity - IC50 Values
| Compound | DPPH Radical Scavenging IC50 (mM) | Superoxide (B77818) Radical Scavenging IC50 (mM) |
| Daidzein-4'-O-β-D-glucoside | >1.0[1] | 0.83[1] |
| Daidzein-7-O-β-D-glucoside | >1.0[1] | >1.0[1] |
| Genistein-7-O-β-D-glucoside | >1.0 (based on similar compounds) | Data not available |
| Genistein (aglycone) | 1.89 ± 0.16[8] | 0.391 ± 0.012[8] |
| Daidzein (aglycone) | 2.81 ± 0.03[8] | 1.924 ± 0.011[8] |
Note: Direct comparative IC50 values for Genistein-7-O-glucoside were not available in the searched literature. The data for aglycones are provided for reference.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or Genistein-7-O-glucoside) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which are generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH).
-
Preparation of Reagents:
-
Prepare solutions of NADH, nitroblue tetrazolium (NBT), and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a stock solution of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, mix the test compound at various concentrations with the NADH and NBT solutions.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance at a specific wavelength (typically 560 nm).
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated based on the reduction of NBT to formazan.
-
The IC50 value is determined from the dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for comparing the bioactivity of isoflavone glucosides.
Caption: Postulated anti-inflammatory signaling pathways of the aglycones.
Conclusion
The available evidence suggests that both this compound and Genistein-7-O-glucoside possess noteworthy bioactivities, although their specific profiles differ. Genistein-7-O-glucoside appears to have more pronounced anti-allergic potential, a characteristic often associated with 7-O-glycosylation in isoflavones.[1] Conversely, this compound has demonstrated specific superoxide radical scavenging capabilities.[1]
It is widely accepted that the aglycone forms, daidzein and genistein, generally exhibit more potent biological effects due to their higher bioavailability.[2][3][4] However, the glycosidic forms are more abundant in dietary sources and their conversion to aglycones in the gut is a critical determinant of their ultimate physiological impact.
For drug development professionals, the choice between these two glucosides would depend on the desired therapeutic outcome. The anti-allergic properties of Genistein-7-O-glucoside may be of interest for inflammatory conditions, while the specific antioxidant activity of this compound could be relevant for pathologies involving superoxide-mediated oxidative stress. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these and other isoflavone glucosides.
References
- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of genistein and daidzein on ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Anticancer Activity of Genistein Glycoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Daidzein-4'-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Daidzein-4'-glucoside and its alternatives. Due to a scarcity of direct in vivo studies on this compound, this document leverages data from its aglycone, daidzein (B1669772), and its more studied isomer, daidzin (B1669773) (Daidzein-7-O-glucoside), as surrogates. This information is juxtaposed with in vivo data from well-researched anti-inflammatory flavonoids: quercetin (B1663063), genistein (B1671435), and resveratrol.
Executive Summary
Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Natural compounds, particularly flavonoids, have garnered significant interest as potential anti-inflammatory therapeutics. Daidzein, an isoflavone (B191592) found in soy and other legumes, and its glycoside derivatives like this compound, are among these promising molecules. While in vitro studies have shown the anti-inflammatory potential of daidzein and its glucosides, robust in vivo validation is crucial for clinical translation. This guide synthesizes available in vivo data to offer a comparative perspective on the anti-inflammatory efficacy of this compound (via its aglycone, daidzein) against other prominent flavonoids.
Comparative Analysis of In Vivo Anti-inflammatory Effects
The following tables summarize quantitative data from in vivo studies on daidzein and comparator flavonoids in two common inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.
Table 1: Comparison in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Key Findings |
| Daidzein | Rat | 20 mg/kg | Gavage | Data not available | In a collagen-induced arthritis model, daidzein reduced disease symptoms and levels of TNF-α and IL-6[1]. |
| Quercetin | Rat | 10 mg/kg | Intraperitoneal | Significant reduction | Suppressed exudate volume, protein amount, and levels of PGE2, TNF-α, RANTES, and MIP-2[2][3]. |
| Genistein | Rat | 20 mg/kg | Gavage | Significant reduction | Reduced arthritis symptoms and serum TNF-α and IL-6 levels in a collagen-induced arthritis model[1]. |
Table 2: Comparison in LPS-Induced Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Inflammatory Markers Reduced | Key Findings |
| Daidzein | Rat | 2, 4, 8 mg/kg | Intraperitoneal | TNF-α, IL-6, Macrophage & Neutrophil infiltration, MPO activity | Attenuated acute lung injury by inhibiting the TLR4/NF-κB pathway. |
| Resveratrol | Mouse | 10 mg/kg | Intraperitoneal | TNF-α, IL-1β, MIP-1α, MCP-1 | Mitigated inflammatory damage to the intestines and liver[4][5]. |
| Genistein | Rat | 20 mg/kg | Gavage | TNF-α, IL-6 | Showed significant improvement in rheumatoid arthritis symptoms[1]. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Treatment: Test compounds (e.g., Daidzein, Quercetin) or vehicle are administered, usually orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation
This model mimics systemic inflammation induced by bacterial endotoxins.
Protocol:
-
Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week.
-
Treatment: The test compound or vehicle is administered at a predetermined time before or after the LPS challenge.
-
Induction of Inflammation: LPS is administered via intraperitoneal or intratracheal injection at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: At a designated time point post-LPS administration, animals are euthanized. Blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lungs, liver) are collected.
-
Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or BALF are measured by ELISA. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is assessed in tissue homogenates. Histopathological analysis of tissues is also performed.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of daidzein and other flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Experimental workflow for in vivo validation.
Daidzein has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways[6]. The activation of these pathways by inflammatory stimuli like LPS leads to the transcription of pro-inflammatory genes.
Caption: Daidzein's inhibitory mechanism of action.
Conclusion and Future Directions
The available in vivo evidence, primarily from studies on its aglycone daidzein, suggests that this compound holds promise as an anti-inflammatory agent. Daidzein has demonstrated efficacy in attenuating inflammation in various animal models, often through the inhibition of the NF-κB and MAPK signaling pathways. When compared to other well-known flavonoids like quercetin, genistein, and resveratrol, daidzein exhibits a comparable anti-inflammatory profile.
However, the critical knowledge gap remains the lack of direct in vivo studies on this compound itself. Future research should focus on:
-
Direct in vivo evaluation: Conducting studies using well-established inflammation models to directly assess the anti-inflammatory efficacy of this compound.
-
Pharmacokinetic and bioavailability studies: Comparing the absorption, metabolism, and bioavailability of this compound with daidzein and other glucosides to understand its in vivo fate and activity.
-
Dose-response studies: Establishing the optimal therapeutic window for this compound's anti-inflammatory effects.
Addressing these research questions will be pivotal in validating the therapeutic potential of this compound and paving the way for its development as a novel anti-inflammatory drug.
References
- 1. Comparison of the effects of genistein and daidzein with dexamethasone and soy protein on rheumatoid arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. Regulatory Effect of Resveratrol on Inflammation Induced by Lipopolysaccharides via Reprograming Intestinal Microbes and Ameliorating Serum Metabolism Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Daidzein-4'-glucoside and Puerarin on Bone Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Daidzein-4'-glucoside (also known as daidzin) and puerarin (B1673276) (daidzein-8-C-glucoside) concerning their effects on bone density. While direct comparative studies are limited, this document synthesizes available data on their metabolism, pharmacokinetics, and individual effects on bone health to offer valuable insights for research and development.
Introduction: Chemical Structures and Metabolic Fate
This compound and puerarin are both glucosides of the isoflavone (B191592) daidzein (B1669772), a phytoestrogen known for its potential benefits to bone health.[1] Their distinct glycosidic linkages at different positions on the daidzein molecule influence their metabolic pathways and bioavailability, which is a critical factor in their ultimate physiological effects.
-
This compound (Daidzin): An O-glucoside of daidzein.
-
Puerarin: A C-glucoside of daidzein.
The primary difference in their metabolism lies in how they are processed in the body. Daidzin (B1669773) is readily hydrolyzed by intestinal enzymes to its aglycone form, daidzein.[2][3] In contrast, puerarin, being a C-glucoside, is more resistant to enzymatic hydrolysis and can be absorbed partially intact.[2][4] However, a significant portion of puerarin is also metabolized to daidzein by gut microbiota.[5] Therefore, the in vivo effects of both compounds are largely attributable to their common metabolite, daidzein.
Pharmacokinetics: A Tale of Two Glucosides
The structural differences between daidzin and puerarin significantly impact their pharmacokinetic profiles. Puerarin is absorbed more rapidly from the intestine without initial metabolism, whereas daidzin is primarily hydrolyzed to daidzein before absorption.[2]
| Parameter | This compound (Daidzin) | Puerarin | Key Observations |
| Primary Absorption Form | Daidzein (after hydrolysis) | Puerarin (intact) | Daidzin is a prodrug of daidzein. |
| Metabolism | Hydrolyzed to daidzein by intestinal enzymes.[2] | Partially absorbed intact; also metabolized to daidzein by gut microbiota.[5] | Both compounds deliver daidzein systemically. |
| Bioavailability | Lower bioavailability of the parent compound. | Puerarin is reported to be more bioavailable than daidzin when administered orally.[2] | The C-glycosidic bond in puerarin enhances its stability and absorption. |
In Vivo and In Vitro Effects on Bone Density
Extensive research has been conducted on the effects of puerarin and daidzein on bone health. The data presented below for "this compound" is based on studies of its active metabolite, daidzein.
In Vivo Animal Studies
Ovariectomized (OVX) rodent models are commonly used to simulate postmenopausal osteoporosis.
| Parameter | Daidzein (from this compound) | Puerarin |
| Bone Mineral Density (BMD) | Alleviated OVX-induced osteoporosis and increased trabecular bone mass.[5][6] | Significantly enhanced bone volume density and trabecular number in OVX rats.[7] A meta-analysis showed puerarin significantly increased femoral BMD in rat models of osteoporosis.[8] |
| Bone Microarchitecture | Reversed the decrease in H-type vessels in cancellous bone, promoting bone formation.[6] | Improved bone microarchitecture by increasing bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N), while decreasing trabecular separation (Tb.Sp).[8] |
| Bone Turnover Markers | Promotes osteoblast activity and inhibits osteoclast activity.[1] | Suppressed bone resorption markers (CTX and TRACP) and elevated serum levels of osteocalcin, calcium, and phosphorus.[8] |
In Vitro Cellular Studies
Studies using osteoblasts and osteoclasts have elucidated the cellular mechanisms of action.
| Cell Type | Daidzein (from this compound) | Puerarin |
| Osteoblasts | Stimulated osteoblast differentiation and increased the production of bone morphogenetic protein 2 (BMP2). | Stimulated the proliferation and differentiation of osteoblasts.[7] |
| Osteoclasts | Inhibited osteoclast differentiation and activity.[1] | Inhibited osteoclast formation.[9] |
| Other Cell Types | Improved migration and proliferation of Bone Marrow Endothelial Cells (BMECs).[6] | - |
Experimental Protocols
Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Model: Female Sprague-Dawley rats (typically 3 months old) are used.
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment: Following a recovery period (e.g., 4 weeks), rats are orally administered with the test compound (this compound, puerarin, or vehicle) daily for a specified duration (e.g., 12 weeks).
-
Bone Density Measurement: At the end of the treatment period, femurs and lumbar vertebrae are collected. Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).
-
Biochemical Analysis: Blood samples are collected to measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin, and C-terminal telopeptide of type I collagen (CTX-I).
-
Histomorphometry: Tibias are decalcified, embedded in paraffin, and sectioned. The sections are stained (e.g., with Hematoxylin and Eosin) for histomorphometric analysis of trabecular bone architecture.
In Vitro Osteoblast Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblastic cells are commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., Alpha-MEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Differentiation: Osteogenic differentiation is induced by adding ascorbic acid and β-glycerophosphate to the culture medium.
-
Treatment: Cells are treated with various concentrations of this compound or puerarin.
-
Alkaline Phosphatase (ALP) Activity Assay: After a few days of treatment, cells are lysed, and ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.
-
Mineralization Assay: After a longer treatment period (e.g., 21 days), the formation of mineralized nodules is assessed by Alizarin Red S staining. The stain is then extracted and quantified spectrophotometrically.
Signaling Pathways and Experimental Workflow
The biological effects of daidzein, the active metabolite of both this compound and puerarin, are mediated through various signaling pathways in bone cells.
Metabolic and Signaling Pathways of Daidzein Glycosides.
Experimental Workflow for Bone Density Studies.
Conclusion
Both this compound (daidzin) and puerarin exert their beneficial effects on bone density primarily through their metabolism to the active isoflavone, daidzein. The key difference lies in their pharmacokinetics, with puerarin showing potentially greater bioavailability of the parent compound. However, both ultimately deliver daidzein to the systemic circulation, which then acts on bone cells to promote bone formation and inhibit bone resorption.
For drug development professionals, the choice between these two glucosides may depend on the desired pharmacokinetic profile and formulation strategies. Puerarin's greater stability and absorption as a C-glucoside might offer advantages. Future head-to-head comparative studies are warranted to definitively determine if one glucoside provides a superior therapeutic effect on bone density. Researchers should consider the metabolic conversion to daidzein as a critical factor when designing and interpreting studies on these compounds.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Contrasting effects of puerarin and daidzin on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling [PeerJ] [peerj.com]
- 6. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein and genistein have differential effects in decreasing whole body bone mineral density but had no effect on hip and spine density in premenopausal women: A 2-year randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein-metabolizing phenotypes in relation to bone density and body composition among premenopausal women in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzein-metabolizing phenotypes in relation to bone density and body composition among premenopausal women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Daidzein-4'-glucoside and its Aglycone, Daidzein
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacities of Daidzein-4'-glucoside and its aglycone form, daidzein (B1669772). The information is targeted towards researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to inform future research and applications.
Executive Summary
Daidzein, a well-known isoflavone (B191592) found predominantly in soybeans, and its glycosidic counterpart, this compound, are both recognized for their potential health benefits, including antioxidant effects. This guide consolidates findings from various in vitro studies to objectively compare their antioxidant prowess. The available data generally indicates that the aglycone, daidzein, exhibits a more potent direct antioxidant activity than its glucosidic form. This difference is often attributed to the structural presence of free hydroxyl groups in the aglycone, which are crucial for radical scavenging. However, this compound still demonstrates antioxidant capabilities and may contribute to the overall antioxidant effect in biological systems, potentially after being metabolized to its aglycone form.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant potential of this compound and daidzein has been evaluated using various cell-free chemical assays. These tests measure the direct radical scavenging ability of the compounds.
| Antioxidant Assay | Compound | IC50 Value (μM) | Source |
| DPPH Radical Scavenging | Daidzein-4'-O-β-D-glucoside | >1000 | [1] |
| DPPH Radical Scavenging | Daidzein | 109.34 µg/ml | [2] |
| Superoxide (B77818) Radical Scavenging | Daidzein-4'-O-β-D-glucoside | 390 | [1] |
Note: A lower IC50 value indicates a higher antioxidant activity.
The data clearly shows that in direct chemical assays, the aglycone daidzein is a more potent scavenger of DPPH radicals. While this compound showed some activity against superoxide radicals, its DPPH scavenging ability was significantly lower than its aglycone. This aligns with the general observation that isoflavone aglycones are typically more effective antioxidants than their corresponding glucosides.[3]
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, isoflavones can exert antioxidant effects through indirect mechanisms, such as upregulating endogenous antioxidant enzymes. Studies have shown that daidzein can induce the expression of enzymes like catalase and superoxide dismutase (SOD) in cell models.[4] This suggests that even if its direct scavenging activity is moderate, daidzein can contribute to cellular antioxidant defense by enhancing the cell's own protective systems. For instance, daidzein has been shown to protect porcine intestinal epithelial cells from oxidative stress by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.[5]
The comparative efficacy of this compound in these cellular models is less documented. However, it is plausible that it may exert similar effects following cellular uptake and enzymatic hydrolysis to daidzein.
Experimental Methodologies
Below are the detailed protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
A stock solution of DPPH is prepared in methanol.
-
The test compound (this compound or daidzein) is dissolved in a suitable solvent and prepared in various concentrations.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[2]
Superoxide Radical Scavenging Assay
This assay evaluates the scavenging activity of a compound against the superoxide anion radical (O₂⁻).
-
Superoxide radicals are generated in a non-enzymatic system, for example, through the photo-reduction of riboflavin.
-
The generated superoxide radicals reduce Nitroblue Tetrazolium (NBT) to a colored formazan (B1609692) product.
-
The test compound is added to the reaction mixture at various concentrations.
-
The absorbance of the formazan product is measured spectrophotometrically.
-
The scavenging activity is determined by the compound's ability to inhibit the NBT reduction.
-
The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of superoxide radical generation.[1]
Visualizing the Comparison and Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative antioxidant activity of Daidzein vs. its glucoside.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The current body of evidence strongly suggests that daidzein, the aglycone form, possesses superior direct antioxidant activity compared to this compound in cell-free assays. This is primarily due to its chemical structure, which is more conducive to radical scavenging. However, the biological relevance of this compound should not be dismissed, as it may be converted to the more active aglycone in vivo and contribute to overall antioxidant protection through both direct and indirect cellular mechanisms. Further research is warranted to fully elucidate the cellular antioxidant activities of this compound and its metabolic fate.
References
- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of Antioxidant Components and Activities of Korean Black Soybeans [plantbreedbio.org]
- 4. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Daidzein and Its Glucoside, Daidzin
A detailed examination of the absorption, metabolism, and bioavailability of the isoflavone (B191592) daidzein (B1669772) and its glycosidic form, daidzin (B1669773), reveals significant differences in their pharmacokinetic profiles. While both compounds are precursors to the bioactive metabolite equol (B1671563), their route of administration and initial chemical form play a crucial role in determining their ultimate systemic exposure and potential physiological effects.
This guide provides a comprehensive comparison of the pharmacokinetics of daidzein and daidzin (daidzein-7-O-glucoside), drawing upon key experimental data to inform researchers, scientists, and drug development professionals. A notable finding from comparative human studies is the enhanced bioavailability of daidzein when administered in its glucoside form, daidzin.
Quantitative Pharmacokinetic Data
A randomized, double-blind, crossover study in healthy male volunteers provides a clear quantitative comparison of the key pharmacokinetic parameters of daidzein following the oral administration of either daidzein itself or daidzin. The results, summarized in the table below, demonstrate a marked increase in the systemic exposure to daidzein when administered as daidzin.
| Pharmacokinetic Parameter | Daidzein Administration | Daidzin Administration |
| Cmax (Maximum Plasma Concentration) | 118.4 ± 81.3 nmol/L | 586.9 ± 307.2 nmol/L |
| Tmax (Time to Maximum Plasma Concentration) | 7.4 ± 2.1 h | 9.0 ± 1.5 h |
| AUC0-inf (Area Under the Curve) | 1658 ± 1044 nmol·h/L | 5834 ± 2552 nmol·h/L |
Data sourced from a human crossover study.
The data clearly indicates that the administration of daidzin leads to a significantly higher maximum plasma concentration (Cmax) and a greater overall systemic exposure (AUC) of daidzein compared to the administration of daidzein in its aglycone form.[1] Specifically, the systemic bioavailability (AUC), maximal plasma concentration (Cmax), and cumulative recovery of daidzein in urine were reported to be 3 to 6 times greater after the ingestion of daidzin.[1]
Experimental Protocols
The presented data is derived from a robustly designed human intervention study. Below is a detailed description of the experimental methodology:
Study Design: A randomized, double-blind, crossover study was conducted.[1]
Participants: Seven healthy German men, aged 22-30 years, participated in the study.[1]
Dosage and Administration: Participants received a single oral dose of either pure daidzein or pure daidzin (daidzein-7-O-beta-d-glucoside) equivalent to 1 mg of daidzein aglycone per kg of body weight.[1]
Sample Collection:
-
Blood: Blood samples were collected at baseline (0 hours) and at 1, 2, 3, 4.5, 6, 8, 10, 12, 24, and 48 hours post-administration.[1]
-
Urine: Urine was collected at baseline and over the intervals of 0-6, 6-12, and 12-24 hours post-administration.[1]
Analytical Method: The concentrations of daidzein and its metabolites in plasma and urine were quantified using isotope dilution capillary gas chromatography-mass spectrometry.[1]
Metabolic and Signaling Pathways
The differential pharmacokinetics of daidzein and daidzin can be attributed to their distinct absorption and metabolic pathways. Daidzin, being a glucoside, is not readily absorbed in the upper gastrointestinal tract. Instead, it travels to the lower intestine where it is hydrolyzed by bacterial β-glucosidases to release the aglycone, daidzein, which is then absorbed. This delayed but more efficient absorption in the colon is thought to contribute to its higher bioavailability.
Once absorbed, daidzein undergoes further metabolism, primarily in the liver, to form glucuronide and sulfate (B86663) conjugates.[2] A key metabolic pathway involves the conversion of daidzein by specific intestinal bacteria into more bioactive metabolites, most notably equol and O-desmethylangolensin (O-DMA).[2]
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Daidzein-4'-glucoside
The accurate quantification of Daidzein-4'-glucoside, a primary isoflavone (B191592) glycoside found in soy and other legumes, is critical for researchers in nutrition, pharmacology, and drug development. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods often depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and validation. Below are representative protocols for the analysis of this compound and related isoflavones.
1. High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This method is suitable for the routine quantification of isoflavones in less complex matrices like extracts from soy processing.[1]
-
Sample Preparation (Soy Extracts):
-
Chromatographic Conditions:
-
Column: Bonus RP C18 (100 x 3.0 mm, 3.5-μm particle size).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: Diode Array Detector (DAD) set at 254 nm.[1]
-
Injection Volume: 10 µL.[2]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of isoflavones in complex biological matrices such as urine or plasma.[3][4]
-
Sample Preparation (Human Urine):
-
To 200 μl of urine, add 200 μl of phosphate (B84403) buffer (pH 6.8), 80 μl of sulfatase (1000 U/ml), and 80 μl of β-glucuronidase (10000 U/ml) for enzymatic hydrolysis of conjugated metabolites.[4]
-
Incubate the mixture at 37°C for 2 hours.[4]
-
Stop the reaction by adding 570 μl of dimethylformamide (DMF) and 40 μl of formic acid.[4]
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 3°C.[4]
-
Inject the supernatant (10 μl) into the LC-MS/MS system.[4]
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient elution using 2 mM ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid in water (Solvent A) and 0.2% acetic acid in acetonitrile (Solvent B).[5]
-
Column Temperature: 40 °C.[4]
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for isoflavones.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]
-
MRM Transitions: For Daidzein (the aglycone), a common transition to monitor would be m/z 253 → [fragment ions]. For its glucoside, the parent ion would be correspondingly higher.
-
Data Presentation: Method Performance Comparison
The following table summarizes the quantitative performance characteristics of representative HPLC and LC-MS/MS methods for the analysis of Daidzein and its related compounds.
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | >0.99[6] | >0.995[5] |
| Limit of Detection (LOD) | ~1.5 µg/mL | ~1 ng/mL[4] |
| Limit of Quantification (LOQ) | 1.5 µg/mL[1] | 2 ng/mL[5] |
| Precision (RSD%) | <5% (Intra- and Inter-day)[1] | <10% (Intra-day), ≤20% (Inter-day)[4] |
| Accuracy (Recovery %) | 95–102%[1] | >90%[4] |
| Selectivity | Good, but susceptible to co-eluting matrix interferences. | Excellent, due to MRM-based detection.[3] |
| Analysis Time | Typically 15-40 minutes.[2] | Can be as short as 3-12 minutes.[1][5] |
Workflow for Cross-Validation of Analytical Methods
The cross-validation of two distinct analytical methods is essential to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC and LC-MS/MS are robust techniques for the quantification of this compound.
-
HPLC-DAD is a cost-effective, reliable, and widely available method suitable for quality control and analysis of samples with relatively high concentrations of the analyte. Its precision and accuracy are excellent for routine applications.[1][6]
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, pharmacokinetic research, and the analysis of trace levels in complex matrices like food and biological fluids.[3][5] The ability to use MRM minimizes the impact of matrix effects and ensures a high degree of confidence in the identification and quantification of the analyte.
For researchers and drug development professionals, the choice between these methods will be dictated by the specific research question, the nature of the sample matrix, and the required level of sensitivity. For studies demanding the utmost sensitivity and specificity, LC-MS/MS is the superior technique, while HPLC remains a powerful workhorse for routine and high-concentration analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. scienggj.org [scienggj.org]
- 3. benchchem.com [benchchem.com]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Daidzein-4'-glucoside: A Comparative Guide Across Species
A comprehensive analysis of the biotransformation of the soy isoflavone (B191592) Daidzein-4'-glucoside reveals significant metabolic variations among humans, rodents, and in the microbial realm. These differences, primarily in the extent of conjugation and the production of key bioactive metabolites like equol (B1671563), underscore the importance of species-specific considerations in translational research and drug development.
This compound, a major isoflavone glycoside found in soy products, undergoes extensive metabolism upon ingestion, a process that dictates its ultimate biological activity. The initial and pivotal step in its metabolic journey is the hydrolysis of the glucoside to its aglycone form, daidzein (B1669772). This is primarily carried out by intestinal microflora. Subsequently, daidzein is subjected to two major metabolic routes: Phase II conjugation reactions (glucuronidation and sulfation) in the liver and intestinal epithelium, and further transformation by the gut microbiota into a series of downstream metabolites.
This guide provides a comparative overview of these metabolic pathways in different species, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations.
Comparative Analysis of Daidzein Metabolites
Significant species-dependent variations are observed in the profile of daidzein metabolites. In humans, the major circulating forms are glucuronide and sulfate (B86663) conjugates.[1] In contrast, rodents exhibit a more complex and sex-specific pattern of metabolism.
| Species | Predominant Plasma Metabolites of Daidzein | Key Microbial Metabolites | Reference |
| Humans | 7-sulfo-4'-glucuronides (39-49%) | Equol (in 30-50% of individuals), O-desmethylangolensin (O-DMA) (in 80-90% of individuals) | [1][2][3] |
| Rats (Male) | Disulfates (23-62%), 7-sulfo-4'-glucuronides (19-54%) | Equol (all individuals) | [2] |
| Rats (Female) | 7-glucuronides (81-93%) | Equol (all individuals) | [2] |
| Mice | Monosulfates (33-41%), Monoglucuronides (30-40%) | Equol (all individuals) | [2] |
Table 1: Predominant Metabolites of Daidzein in Plasma of Different Species. This table summarizes the major phase II metabolites of daidzein found in the plasma of humans, rats, and mice, highlighting the significant inter-species and sex-specific differences. It also notes the production of the key microbial metabolite, equol.
Metabolic Pathways: A Visual Representation
The metabolic transformation of this compound is a multi-step process involving both host and microbial enzymes. The following diagrams illustrate the key pathways in different biological systems.
Figure 1: General Metabolic Pathway of this compound. This diagram outlines the initial hydrolysis of this compound to daidzein, followed by host-mediated Phase II metabolism and gut microbiota-driven transformations.
Figure 2: Species-Specific Metabolism of Daidzein. This diagram compares the major metabolic fates of daidzein in humans, rats, and mice, highlighting the distinct metabolite profiles.
The Crucial Role of Gut Microbiota
The gut microbiome plays a pivotal role in the metabolism of daidzein, converting it to metabolites with potentially altered biological activities.[4] The most studied of these are equol and O-desmethylangolensin (O-DMA).[3]
Equol, in particular, has garnered significant attention due to its higher estrogenic activity compared to daidzein.[1] A key difference between humans and rodents is the ability to produce equol. While virtually all rodents are equol producers, only about 30-50% of the human population possesses the necessary gut bacteria to carry out this conversion.[1][3] This "equol producer" status is a stable phenotype and can significantly influence the physiological effects of soy consumption.[4]
The production of O-DMA is more common in humans, with approximately 80-90% of individuals capable of this metabolic step.[3]
Several bacterial species have been identified as being involved in the conversion of daidzein to equol, including members of the Coriobacteriaceae family.[5]
References
- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut bacterial metabolism of the soy isoflavone daidzein: exploring the relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Daidzein-4'-glucoside: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Disposal Principles
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. Due to the irritant nature of the related compound Daidzein, it is crucial to assume that Daidzein-4'-glucoside may pose similar risks.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Protective Clothing: A lab coat or other protective garment is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This applies to pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh boats, filter paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Containers should be kept closed when not in use.
-
-
Contaminated Labware:
-
Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before reuse or disposal. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water) is recommended. The rinsate must be collected as hazardous liquid waste.
-
Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid hazardous waste container.
-
Step 2: Waste Container Labeling
Proper labeling of hazardous waste containers is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration or quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak or spill.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the potential for exposure.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the required personal protective equipment.
-
Contain and Clean the Spill:
-
For solid spills: Carefully sweep or vacuum the material. Avoid generating dust. Place the collected material in a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste should be followed.
| Waste Type | Container Requirements | Disposal Method |
| Solid Waste | Labeled, sealed, compatible hazardous waste container. | Collection by institutional EHS for incineration. |
| Liquid Waste | Labeled, sealed, compatible hazardous waste container. | Collection by institutional EHS for chemical treatment. |
| Sharps | Puncture-resistant sharps container. | Collection by institutional EHS. |
V. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of the related compound, Daidzein. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The primary guidance is to treat this compound as a hazardous chemical waste and follow institutional and regulatory guidelines for its disposal.
VI. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Personal protective equipment for handling Daidzein-4'-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Daidzein-4'-glucoside. The following procedures are based on the safety data for the aglycone form, Daidzein, and general best practices for handling chemical irritants in a laboratory setting. It is imperative to handle this compound with the same level of precaution as its aglycone.
Hazard Identification and Classification
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Quantitative Data Summary
The following table summarizes the key hazard information for Daidzein, which should be used as a reference for handling this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the necessary steps for safely handling this compound in a laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood when handling the powder form to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[1][2]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[1][3] Inspect gloves for any tears or perforations before use.
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
Footwear: Wear closed-toe shoes.
3. Handling Procedures:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with the skin and eyes.
-
When weighing the solid compound, do so in a chemical fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
In case of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
2. Container Requirements:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
3. Disposal Procedure:
-
Follow your institution's guidelines for the disposal of non-hazardous or irritant chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
